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C28H25FN2O3

Cat. No.: B11618840
M. Wt: 456.5 g/mol
InChI Key: DZVOUJLBMPENSE-UHFFFAOYSA-N
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Description

Contextual Background and Genesis of C28H25FN2O3 Discovery

Hypertrophic cardiomyopathy is the most common inherited cardiovascular disease, characterized by the thickening of the heart muscle, which can obstruct blood flow and lead to significant symptoms and health risks. ahajournals.orgnih.govdrugdiscoverytrends.com For decades, treatment options were limited to managing symptoms with medications like beta-blockers and calcium channel blockers, or invasive procedures such as septal myectomy. medreport.foundationyoutube.com These approaches, however, did not address the underlying cause of the disease: the hypercontractility of the heart muscle at the sarcomere level. medreport.foundationcamzyoshcp.com

The quest for a targeted therapy led researchers to focus on the heart's motor protein, cardiac myosin. The central problem in HCM is an excess of myosin-actin cross-bridges, leading to a state of hypercontractility. youtube.comcamzyoshcp.com This understanding laid the groundwork for the development of a molecule that could directly modulate the function of cardiac myosin. MyoKardia, a biopharmaceutical company later acquired by Bristol Myers Squibb, pioneered this research, leading to the discovery of Mavacamten (formerly MYK-461). wikipedia.orgbiospace.comcolorado.edu The development of this compound marked a pivotal moment, shifting the focus from symptom management to a precision medicine approach aimed at the genetic and molecular basis of HCM. medreport.foundationbiospace.com

Overview of Initial Scientific Inquiry into this compound

The initial scientific inquiry into Mavacamten began with preclinical studies that demonstrated its potential to reduce the excessive contractility characteristic of HCM. biospace.comdrugdiscoverynews.com In vivo studies in animal models showed that Mavacamten could improve myocardial compliance without negatively impacting systemic blood pressure, a distinct advantage over existing therapies like metoprolol. biospace.comdrugdiscoverynews.com These early studies also provided evidence of improved left ventricular relaxation and a reduction in biomarkers of cardiac wall stress. drugdiscoverynews.comnih.gov

The first human studies, including the Phase 1 and the Phase 2 PIONEER-HCM trial, provided crucial proof-of-concept. ahajournals.orgbiospace.comoup.com These trials showed that Mavacamten was well-tolerated and led to significant reductions in the left ventricular outflow tract (LVOT) gradient, a key indicator of obstruction in HCM. ahajournals.orgoup.com The findings from these initial inquiries were promising, showing that Mavacamten could improve exercise capacity and symptoms in patients with obstructive HCM, paving the way for larger, pivotal trials. ahajournals.orgoup.com

Current Research Landscape and Academic Significance of this compound Investigations

The current research landscape for Mavacamten is dominated by data from large-scale, Phase 3 clinical trials, most notably the EXPLORER-HCM and VALOR-HCM studies. medreport.foundationclevelandclinic.orgacc.orgacc.orgjacc.org These trials have firmly established the efficacy of Mavacamten in treating symptomatic obstructive HCM. acc.orgacc.orgjacc.org

The EXPLORER-HCM trial demonstrated that Mavacamten significantly improved exercise capacity, symptoms, and quality of life compared to placebo in patients with symptomatic obstructive HCM. acc.orgajmc.comcardionerds.comcardiocaretoday.com The trial also showed significant reductions in LVOT obstruction and favorable cardiac remodeling. oup.comacc.org

The VALOR-HCM trial focused on patients with severely symptomatic obstructive HCM who were eligible for septal reduction therapy (SRT). clevelandclinic.orgacc.orgjacc.orgahajournals.org The results were striking, showing that Mavacamten significantly reduced the need for SRT, offering a non-invasive therapeutic alternative. clevelandclinic.orgacc.org Long-term data from the VALOR-HCM trial has shown sustained benefits, with nearly 90% of patients remaining on the therapy at 128 weeks. clevelandclinic.org

The academic significance of Mavacamten is immense. It represents the first-in-class cardiac myosin inhibitor, validating a novel therapeutic target for a genetic heart disease. medreport.foundationcamzyoshcp.combps.ac.uk Its development has been recognized with awards such as the 2024 Sir James Black Drug Discovery of the Year Award. bps.ac.uk Current and ongoing research, including long-term extension studies like MAVA-LTE, continues to provide valuable insights into its long-term safety and efficacy. researchgate.netjacc.orgoup.comahajournals.orgnih.gov

Scope and Objectives of Academic Research on this compound

The scope of academic research on Mavacamten is expanding beyond its initial indication. A primary objective is to evaluate its long-term effects on disease progression and cardiac remodeling. nih.govoup.com Researchers are investigating whether Mavacamten can not only improve symptoms but also alter the natural history of HCM. nih.gov

Another key area of investigation is the use of Mavacamten in other patient populations. The MAVERICK-HCM trial explored its use in patients with non-obstructive HCM, showing promising reductions in cardiac biomarkers. nih.gov Further studies, such as the ODYSSEY-HCM trial, are underway to confirm these benefits. oup.com Research is also extending to other conditions with impaired diastolic function, such as heart failure with preserved ejection fraction (HFpEF). drugdiscoverynews.comoup.com

The objectives of ongoing research also include optimizing treatment strategies. This involves refining dosing protocols based on individual patient characteristics, including genetic factors like CYP2C19 metabolism, which can affect drug exposure. ahajournals.orgnih.govresearchgate.net The HORIZON-HCM study, for instance, is evaluating the efficacy and safety of Mavacamten specifically in a Japanese patient population. researchgate.net

Research Findings in Detail

Mechanism of Action

The molecular mechanism involves Mavacamten stabilizing the interacting-heads motif of myosin and stalling the motor's force generation cycle. biorxiv.org This leads to a decrease in the rate of phosphate (B84403) release, a key step in the muscle contraction cycle. nih.gov The net effect is a reduction in myocardial contractility and an improvement in diastolic relaxation, which in turn alleviates the LVOT obstruction and improves cardiac filling pressures. medreport.foundationcamzyoshcp.com

Key Clinical Trial Data

The efficacy of Mavacamten has been demonstrated in several key clinical trials. Below are interactive data tables summarizing the findings from the pivotal EXPLORER-HCM and VALOR-HCM trials.

Table 1: Key Findings from the EXPLORER-HCM Trial A randomized, double-blind, placebo-controlled, phase 3 trial in patients with symptomatic obstructive HCM. acc.orgajmc.com

EndpointMavacamten GroupPlacebo Groupp-value
Primary Composite Endpoint 37%17%0.0005
Change in post-exercise LVOT gradient (mm Hg)-47-10<0.0001
Change in pVO₂ (mL/kg/min)1.4-0.10.0006
Improvement of ≥1 NYHA Class65%31%<0.0001

Table 2: Key Findings from the VALOR-HCM Trial A phase 3, double-blind, placebo-controlled trial in patients with severely symptomatic obstructive HCM eligible for septal reduction therapy. clevelandclinic.orgacc.orgjacc.org

Endpoint (at 16 weeks)Mavacamten GroupPlacebo Groupp-value
Proceeded with or Remained Eligible for SRT 17.9%76.8%<0.0001
Improvement of ≥1 NYHA Class63%21%<0.001
Improvement of ≥2 NYHA Classes27%1.8%---

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H25FN2O3 B11618840 C28H25FN2O3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H25FN2O3

Molecular Weight

456.5 g/mol

IUPAC Name

5-acetyl-6-(3-fluorophenyl)-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H25FN2O3/c1-17(32)31-25-9-4-3-8-23(25)30-24-15-20(18-10-12-22(34-2)13-11-18)16-26(33)27(24)28(31)19-6-5-7-21(29)14-19/h3-14,20,28,30H,15-16H2,1-2H3

InChI Key

DZVOUJLBMPENSE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)OC)NC4=CC=CC=C41)C5=CC(=CC=C5)F

Origin of Product

United States

Synthetic Methodologies for C28h25fn2o3 and Its Analogs

Retrosynthetic Analysis and Key Disconnections for C28H25FN2O3 Synthesis

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursor structures, known as starting materials. wikipedia.orgairitilibrary.com This process helps identify strategic bond disconnections and simplifies the complexity of the synthetic challenge. amazonaws.com

For the this compound molecule, the central structural feature is the tetrahydrocarbazole ring system. A primary retrosynthetic disconnection strategy targets the bonds formed during the creation of this heterocyclic core. The most logical and widely used approach for this scaffold is based on the Fischer indole synthesis. This leads to two key precursor fragments:

A substituted phenylhydrazine derivative.

A cyclohexanone derivative carrying the precursor to the N-methylamino side chain.

This key disconnection is illustrated as follows:

Retrosynthetic Disconnection of the this compound Core Retrosynthetic analysis of this compound

Figure 1: A primary retrosynthetic disconnection for the this compound scaffold breaks the molecule down into a key phenylhydrazine precursor and a functionalized cyclohexanone.

Further disconnection of the amide side chain via a C-N bond break simplifies the phenylhydrazine precursor to a corresponding aniline or a related intermediate, which can be prepared from simpler aromatic starting materials. The cyclohexanone fragment can be simplified to 1,4-cyclohexanedione, which is a readily available starting material. google.com This analysis provides a logical and convergent pathway to the target molecule.

Development of Novel Total Synthesis Pathways for this compound

A convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in the final stages. nih.gov This approach is often more efficient than linear syntheses as it allows for parallel workstreams and maximizes the yield by joining complex fragments late in the sequence.

For this compound, a convergent strategy aligns perfectly with the retrosynthetic analysis described previously. The main fragments would be:

Fragment A: The functionalized phenylhydrazine portion.

Fragment B: The chiral 4-(methylamino)cyclohexanone equivalent.

These fragments are synthesized separately and then coupled, typically via a Fischer indole synthesis, to construct the core tetrahydrocarbazole structure. This method allows for variations in either fragment to produce analogs of the final compound. A short, concise synthesis is often achieved through a convergent scheme that utilizes a key coupling reaction as a penultimate step. researchgate.net

Table 1: Proposed Convergent Synthesis Steps

StepDescriptionStarting MaterialsKey ReactionResulting Fragment
1Synthesis of Fragment ASubstituted AnilineDiazotization, ReductionPhenylhydrazine derivative
2Synthesis of Fragment B1,4-CyclohexanedioneReductive Amination4-(Methylamino)cyclohexanone
3Fragment CouplingFragment A + Fragment BFischer Indole SynthesisRacemic Tetrahydrocarbazole Core
4Final ModificationTetrahydrocarbazole CoreAmide formation/hydrolysisThis compound

This interactive table outlines the principal stages of a convergent synthesis strategy.

A plausible linear synthesis for this compound could begin with a pre-existing, simpler carbazole or indole derivative. Functional groups would then be added or modified in a series of sequential reactions. For instance, one could start with a 6-cyano-1,2,3,4-tetrahydrocarbazole intermediate. The synthesis would proceed through the following steps:

Introduction of the amino group at the C-3 position.

N-methylation of the amino group.

Hydrolysis or conversion of the nitrile group at the C-6 position to the final carboxamide.

One patented process illustrates a relatively linear approach where 4-methylamino-cyclohexanone is first prepared, then reacted to form the tetrahydrocarbazole ring, followed by the transformation of a cyano group into the final carboxamide. google.com This step-by-step modification of a central core is characteristic of a linear strategy.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The this compound molecule possesses a single stereocenter at the C-3 position of the tetrahydrocarbazole ring, meaning it exists as a pair of enantiomers. As biological activity is often specific to one enantiomer, stereoselective synthesis is critical. This involves methods that preferentially form one stereoisomer over another. msu.edu

Asymmetric catalysis utilizes a chiral catalyst to influence the stereochemical outcome of a reaction, producing an enantiomerically enriched product from an achiral or racemic substrate. williams.edu These catalysts can be small organic molecules, metal complexes with chiral ligands, or enzymes. scu.edu.cnresearchgate.net

A chemoenzymatic approach has been successfully developed for the asymmetric synthesis of the (R)-enantiomer of this compound. researchgate.net This method uses enzymes, which are highly effective chiral biocatalysts, to achieve kinetic resolution of a key racemic intermediate.

In this process, a racemic alcohol, (±)-3-Hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile, is subjected to acylation catalyzed by Candida antarctica lipase B (CAL-B). The enzyme selectively acylates one enantiomer, allowing for the separation of the resulting ester from the unreacted enantiomeric alcohol. researchgate.net This provides access to enantiomerically pure building blocks essential for completing the synthesis.

Table 2: Enzymatic Kinetic Resolution of a Key Intermediate

SubstrateCatalystReagentProduct 1 (Unreacted)Product 2 (Acylated)Enantiomeric Purity
Racemic 3-hydroxy-tetrahydrocarbazoleCandida antarctica lipase B (CAL-B)Acyl donor(S)-3-Hydroxy-tetrahydrocarbazole(R)-Acylated-tetrahydrocarbazole>99% ee

This interactive table details the components and outcome of the chemoenzymatic resolution step.

Asymmetric induction describes the use of a chiral feature within a substrate or reagent to influence the stereochemistry of a subsequent reaction. wikipedia.org A common and practical technique, particularly on an industrial scale, is the resolution of a racemic mixture by forming diastereomeric salts.

This method involves reacting the racemic final compound or a late-stage intermediate with a single enantiomer of a chiral resolving agent. This reaction creates a mixture of diastereomeric salts, which have different physical properties (such as solubility) and can be separated by conventional methods like crystallization.

A process for preparing the (R)-enantiomer of this compound utilizes this technique. The racemic free base, (R/S)-6-carboxamido-3-N-methylamino-1,2,3,4-tetrahydrocarbazole, is reacted with an enantiomerically pure chiral acid. googleapis.com

Table 3: Diastereomeric Salt Resolution of this compound Precursor

Racemic MixtureChiral Resolving AgentSolvent SystemIsolated Diastereomeric SaltYieldEnantiomeric Excess
(R/S)-6-carboxamido-3-N-methylamino-1,2,3,4-tetrahydrocarbazole(S)-(3,5-dinitrobenzoyl)phenylglycineDimethylformamide (DMF) / WaterSalt of (R)-enantiomer and (S)-acid59.9%70.0% ee

This interactive table summarizes the key parameters of the diastereomeric salt resolution process as described in patent literature. googleapis.com

After separation by filtration, the desired diastereomeric salt is treated with a base to break the salt and liberate the enantiomerically pure free base, which is the target this compound molecule.

Resolution Methodologies for Stereoisomers of this compound

The separation of stereoisomers, a process known as chiral resolution, is critical when a compound's chirality influences its biological activity. For a compound with the complexity of this compound, which may possess one or more chiral centers, several resolution methodologies could be theoretically applied.

One of the most common methods is the formation of diastereomeric salts. This involves reacting the racemic mixture with a chiral resolving agent, which is an enantiomerically pure acid or base. The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the resolving agent is removed to yield the pure enantiomers.

Another powerful technique is chiral chromatography. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate enantiomers. The choice of the CSP and the mobile phase is crucial for achieving optimal separation. Different types of CSPs, such as those based on polysaccharides or proteins, would be screened to find the most effective one for the specific stereoisomers of this compound.

Design and Synthesis of this compound Derivatives and Analogs

The design and synthesis of derivatives and analogs are central to medicinal chemistry for optimizing the properties of a lead compound.

Structure-Activity Relationship (SAR)-Driven Synthesis of this compound Analogs

Structure-Activity Relationship (SAR) studies investigate the relationship between the chemical structure of a molecule and its biological activity. nih.gov By systematically modifying different parts of the this compound scaffold, medicinal chemists can identify which functional groups are essential for its activity and which can be altered to improve properties like potency, selectivity, and pharmacokinetic profile. For instance, modifications to the fluorophenyl, indole, or dimethoxybenzamide moieties could be explored. The findings from these studies would guide the synthesis of new analogs with enhanced therapeutic potential.

Combinatorial Chemistry Approaches for this compound Libraries

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, known as a library. nih.gov This technique could be employed to generate a library of this compound analogs by using a variety of building blocks for different parts of the molecule. For example, a range of substituted anilines, indole derivatives, and benzoic acids could be used in the synthesis to create a diverse library of compounds for high-throughput screening.

Process Optimization and Green Chemistry Principles in this compound Synthesis

Optimizing the synthetic process and incorporating green chemistry principles are crucial for developing sustainable and cost-effective production methods.

Atom Economy and Reaction Efficiency for this compound Production

Table of Compounds

Since this article is based on a hypothetical compound and its analogs, a table of specific compound names cannot be generated. Were this a study of a known compound, this section would list all derivatives and their corresponding chemical names or identifiers.

Solvent Selection and Waste Minimization in this compound Chemistry

In the synthesis of Maraviroc, various solvents are employed depending on the specific reaction step. For instance, in a novel synthetic route involving the alkylation of a tropane fragment, several polar aprotic solvents were evaluated. nih.gov Acetonitrile was found to be the most effective, providing the desired N-alkylated product in a 62% yield. nih.gov Other solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) also yielded the product, albeit in lower amounts, while dimethyl sulfoxide (DMSO) was found to be unsuitable for this particular transformation. nih.gov Dichloromethane (DCM) and tetrahydrofuran (THF) were also investigated. chemicalbook.com

Table 1: Effect of Solvent on Tropane Alkylation Yield in Maraviroc Synthesis

SolventYield (%)
Acetonitrile (MeCN)62
Dimethylformamide (DMF)41
N-Methyl-2-pyrrolidone (NMP)35
Dimethyl sulfoxide (DMSO)0

Data sourced from a study on an expedient synthesis of Maraviroc via C–H functionalization. nih.gov

Waste minimization is a core principle of green chemistry and is essential for the sustainable production of pharmaceuticals. pfizer.comcore.ac.uk Strategies to reduce waste in Maraviroc synthesis include improving reaction efficiency and developing "one-pot" reactions, which eliminate the need for intermediate purification steps, thereby reducing solvent and material consumption. nih.gov The development of synthetic routes with a high atom economy ensures that a maximum proportion of the starting materials is incorporated into the final product, fundamentally preventing waste generation. jddhs.com Furthermore, implementing solvent recovery and reuse protocols is a key practice in the bulk pharmaceutical industry to minimize the environmental footprint. core.ac.uk

Catalyst Development for Sustainable this compound Production

Catalysis is a cornerstone of modern, sustainable chemical synthesis, enabling reactions to proceed with high efficiency and selectivity under milder conditions, which reduces energy consumption and byproduct formation. jddhs.commdpi.com The synthesis of a complex molecule like Maraviroc has benefited significantly from the development of advanced catalytic methods. acs.org

Transition-metal catalysis has been instrumental in developing efficient routes to Maraviroc. For example, a rhodium-based catalyst, Rh2(esp)2, has been successfully used for a key C-H amination cyclization step. nih.gov This catalyst demonstrates high stability and allows the reaction to be performed at concentrations up to 0.5 M with catalyst loadings as low as 0.5 mol%, producing the desired cyclic sulfamate intermediate in good yields. nih.gov

Table 2: Performance of Rh2(esp)2 Catalyst in C-H Amination for Maraviroc Intermediate Synthesis

Concentration (M)Catalyst Loading (mol%)Time (min)Yield (%)
0.11.0< 3078
0.21.0< 3075
0.50.5< 3065-70

Data reflects conditions for the cyclization of a sulfamate ester intermediate. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, represents another green and powerful strategy. nih.gov Asymmetric organocatalytic methods, such as those employing diphenylprolinol silyl ether, have been explored for constructing chiral centers in antiviral drug synthesis, offering an alternative to metal-based catalysts. nih.gov These approaches are crucial for establishing the specific stereochemistry of Maraviroc, which is vital for its biological activity. nih.gov The development of catalytic enantioselective Mannich reactions has also been a key area of research for producing the β-amino ester core of Maraviroc. acs.org

Furthermore, biocatalysis, using enzymes or whole cells, is an increasingly important approach in pharmaceutical manufacturing due to its high selectivity and environmentally benign operating conditions, typically in aqueous media. mdpi.com Research into whole-cell biocatalytic production of β-aryl-β-amino acids, which are key structural motifs in Maraviroc, points towards future sustainable manufacturing pathways for this important therapeutic agent. acs.org

Table of Mentioned Compounds

Chemical FormulaCommon Name/Identifier
This compoundMaraviroc
C2H3NAcetonitrile
C3H7NODimethylformamide (DMF)
C5H9NON-Methyl-2-pyrrolidone (NMP)
C2H6OSDimethyl sulfoxide (DMSO)
CH2Cl2Dichloromethane (DCM)
C4H8OTetrahydrofuran (THF)
C2H4Cl2Dichloroethane (DCE)
C12H19N3O2β-amino ester intermediate
C7H10F2O24,4-difluorocyclohexanecarboxylic acid
C12H19N5Tropane triazole fragment
C10H15NO3-phenyl-1-propanol
Rh2(C18H18N2O2)2Rh2(esp)2
C23H31NO2SiDiphenylprolinol silyl ether

Molecular Mechanisms and Preclinical Biological Activity of C28h25fn2o3

Identification and Validation of Molecular Targets for C28H25FN2O3

The primary molecular target of Maraviroc is the human chemokine receptor CCR5, a G-protein coupled receptor (GPCR) present on the surface of various immune cells, including CD4+ T-helper cells. drugbank.comnih.gov HIV-1 utilizes CCR5 as a co-receptor, alongside the primary CD4 receptor, to gain entry into these cells. medscape.compharmacyfreak.com Maraviroc is specific for CCR5-tropic HIV-1 strains and is not effective against viruses that use the CXCR4 co-receptor. nih.govmedscape.com

Maraviroc is a selective and reversible antagonist of CCR5. drugbank.com It functions not by competing directly with the natural chemokine ligands or the viral glycoprotein gp120 at their primary binding sites, but through an allosteric mechanism. nih.govnih.gov It binds to a hydrophobic pocket located within the transmembrane helices of the CCR5 receptor. nih.govasm.org This binding induces a conformational change in the extracellular loops of CCR5, which are crucial for the interaction with the HIV-1 gp120 protein. asm.orgnih.gov Consequently, gp120 is unable to engage with the altered receptor, and virus-cell fusion is prevented. medscape.com

Binding studies have quantified the inhibitory activity of Maraviroc against the natural ligands of CCR5. In cell-free assays, Maraviroc demonstrated potent inhibition of chemokine binding to the CCR5 receptor. selleckchem.com

Chemokine LigandIC50 (nM)
MIP-1α (CCL3)3.3
MIP-1β (CCL4)7.2
RANTES (CCL5)5.2

Table 1: Inhibitory concentration (IC50) of Maraviroc for chemokine binding to CCR5. Data sourced from cell-free assays. selleckchem.com

Further studies confirm that Maraviroc is devoid of agonist activity, as it does not trigger the release of intracellular calcium or induce the internalization of the CCR5 receptor at concentrations up to 10 µM. selleckchem.com

The primary enzymatic interaction of Maraviroc is as a substrate for metabolism, rather than as a potent inhibitor of enzyme activity. In vitro studies have identified the cytochrome P450 enzyme CYP3A4 as the major enzyme responsible for the metabolism of Maraviroc. nih.govnih.gov The compound is N-dealkylated by human liver microsomes to its primary metabolite. nih.gov

Kinetic studies of this metabolic pathway in human liver microsomes determined the following parameters:

Km (Michaelis constant): 21 µM nih.gov

Vmax (maximum reaction rate): 0.45 pmol pmol⁻¹ min⁻¹ nih.gov

When investigated for its potential to inhibit CYP enzymes, Maraviroc was found to be a weak inhibitor. nih.gov

CYP Enzyme ProbeIC50 (µM)
CYP1A2>30
CYP2C9>30
CYP2C19>30
CYP2D6>30
CYP3A4>30

Table 2: Inhibitory concentration (IC50) of Maraviroc against various CYP450 enzymes. nih.govnih.gov

These findings indicate that Maraviroc's clinically relevant interactions are primarily related to its status as a CYP3A4 substrate, making its plasma concentration susceptible to modulation by CYP3A4 inhibitors or inducers. nih.govnih.gov

The core mechanism of Maraviroc's antiviral activity is the modulation of a critical protein-protein interaction: the binding of the HIV-1 surface envelope glycoprotein gp120 to the CCR5 co-receptor. drugbank.commedscape.com This interaction is a prerequisite for the subsequent conformational changes in the viral gp41 protein that lead to the fusion of the viral and cellular membranes. medscape.com

Maraviroc acts as an entry inhibitor by physically binding to CCR5 and locking it in a conformation that is not recognized by gp120. nih.govrcsb.org This allosteric inhibition prevents the attachment of CCR5-tropic HIV-1 to the host cell, thereby blocking viral entry. nih.govnih.gov The resistance that can develop to Maraviroc is typically associated with mutations in the V3 loop of the viral gp120, which allow the virus to recognize and utilize the Maraviroc-bound conformation of CCR5. asm.orgnih.gov

The mechanism of action for Maraviroc is targeted to a cell-surface protein. There is no scientific evidence to suggest that Maraviroc exerts its biological effects through direct interaction with nucleic acids such as DNA or RNA. Its activity is confined to the extracellular domain and transmembrane regions of the CCR5 receptor, preventing the initial stage of viral entry into the host cell.

Detailed Analysis of this compound Binding Interactions

The molecular basis for Maraviroc's allosteric antagonism of CCR5 has been elucidated by high-resolution structural studies. The crystal structure of human CCR5 in a complex with Maraviroc was determined at a resolution of 2.7 Å (PDB ID: 4MBS). nih.govnih.govresearchgate.net

The structure reveals that Maraviroc binds deep within a pocket formed by transmembrane helices I, II, III, and VII of the receptor. nih.govresearchgate.net This binding site is entirely distinct from the proposed major recognition sites for both the viral gp120 protein and the endogenous chemokine ligands, which are located more towards the extracellular surface and involve the N-terminus and extracellular loops of CCR5. nih.govnih.gov

Key interactions observed in the crystal structure include:

Hydrogen bonds between the Maraviroc molecule and specific residues of the CCR5 receptor. researchgate.net

Extensive hydrophobic and van der Waals interactions with aromatic and aliphatic side chains of residues lining the binding pocket. nih.gov

By occupying this transmembrane allosteric pocket, Maraviroc stabilizes CCR5 in an inactive conformation. nih.govrcsb.org This stabilization prevents the conformational rearrangements within the receptor that are necessary for it to bind gp120 and facilitate viral entry, thus providing a detailed structural explanation for its mechanism of action as an HIV-1 entry inhibitor. nih.govresearchgate.net

Table of Compound Names

Chemical FormulaCommon Name
This compoundMaraviroc

Thermodynamic and Kinetic Characterization of this compound Binding

The interaction of a compound with its biological target is fundamentally governed by thermodynamic and kinetic parameters. To understand the binding of this compound, researchers would need to perform a series of biophysical assays.

Thermodynamic Characterization: Isothermal titration calorimetry (ITC) would be a crucial technique to determine the thermodynamic profile of the binding interaction. This method directly measures the heat released or absorbed during the binding event, allowing for the determination of key parameters.

Thermodynamic ParameterHypothetical Value for this compoundSignificance
Binding Affinity (KD) 15 nMIndicates a strong interaction between the compound and its target.
Enthalpy Change (ΔH) -12.5 kcal/molA negative value suggests that the binding is enthalpically driven, likely due to the formation of favorable hydrogen bonds and van der Waals interactions.
Entropy Change (ΔS) -5.8 cal/mol·KA negative entropy change could indicate a loss of conformational freedom upon binding for both the compound and its target.

Kinetic Characterization: Surface plasmon resonance (SPR) or biolayer interferometry (BLI) are standard techniques for measuring the kinetics of a binding interaction. These methods monitor the association and dissociation of the compound from its target in real-time.

Kinetic ParameterHypothetical Value for this compoundSignificance
Association Rate Constant (kon) 3.2 x 105 M-1s-1Reflects the rate at which the compound binds to its target.
Dissociation Rate Constant (koff) 4.8 x 10-3 s-1Indicates the stability of the compound-target complex. A slower off-rate suggests a longer residence time.
Residence Time (1/koff) ~208 secondsA longer residence time can lead to a more sustained biological effect.

Intracellular Signaling Cascades Modulated by this compound

The binding of a compound to its target typically initiates a cascade of intracellular signaling events that ultimately lead to a cellular response.

Activation or Inhibition of Specific Biological Pathways by this compound

To determine which pathways are affected by this compound, researchers would employ techniques such as Western blotting to measure the phosphorylation status of key signaling proteins or use reporter gene assays to assess the activity of specific transcription factors. For instance, if this compound were to target a receptor tyrosine kinase, one might observe changes in the MAPK/ERK or PI3K/Akt pathways.

Gene Expression and Proteomic Profiling in Response to this compound Exposure

To gain a global understanding of the molecular changes induced by this compound, transcriptomic and proteomic analyses would be performed.

Gene Expression Profiling: Microarray or RNA-sequencing (RNA-Seq) analysis of cells treated with this compound would reveal changes in the expression levels of thousands of genes. This data could point towards the biological processes and pathways that are most significantly impacted by the compound.

Proteomic Profiling: Techniques such as mass spectrometry-based proteomics would be used to identify and quantify changes in the cellular proteome following treatment with this compound. This would provide a direct assessment of the changes in protein levels, which are the ultimate effectors of cellular function.

Cellular and Subcellular Responses to this compound

The culmination of the molecular and signaling events described above is a measurable cellular response.

Cell Line-Based Activity Assessments (e.g., proliferation, differentiation, apoptosis)

A variety of in vitro assays using cancer cell lines or other relevant cell models would be essential to characterize the cellular effects of this compound.

AssayHypothetical Finding for this compoundImplication
Proliferation Assay (e.g., MTT, BrdU) Dose-dependent inhibition of proliferation in A549 lung cancer cells with an IC50 of 50 nM.Suggests potential anti-cancer activity.
Apoptosis Assay (e.g., Annexin V staining, Caspase activity) Increased percentage of apoptotic cells in a time- and dose-dependent manner.Indicates that the compound may induce programmed cell death.
Cell Cycle Analysis (e.g., Flow cytometry) Arrest of cells in the G2/M phase of the cell cycle.Suggests interference with cell division machinery.

Functional Assays in Primary Cell Cultures Treated with this compound

To increase the physiological relevance of the findings, the effects of this compound would be studied in primary cells isolated directly from tissues. For example, if the compound is being investigated for immunomodulatory effects, its impact on cytokine secretion from primary human T cells could be assessed. If it is being developed for a neurological indication, its effect on the survival and function of primary neurons would be a critical experiment.

Organelle-Specific Effects of this compound

Data regarding the specific effects of this compound on individual cellular organelles are not extensively available at this time. Early-stage cellular assays are typically focused on broader endpoints before delving into organelle-specific mechanisms. Future research will likely explore interactions with key organelles such as mitochondria, the endoplasmic reticulum, and the Golgi apparatus to elucidate the compound's precise subcellular targets and mechanisms of action.

In Vitro and Ex Vivo Preclinical Efficacy Studies of this compound

Disease-Relevant Biological Models (e.g., cell-based assays for inflammatory, oncological, or neurodegenerative processes)

Initial in vitro screenings are a critical step in characterizing the therapeutic potential of a new chemical entity. For a compound like this compound, this would involve a battery of cell-based assays designed to assess its activity in models of various diseases. For instance, its anti-inflammatory potential might be evaluated by measuring its effect on cytokine production in stimulated immune cells. Similarly, its relevance to oncology could be explored through assays that measure cell proliferation, apoptosis, and migration in various cancer cell lines. In the context of neurodegenerative diseases, researchers would typically investigate its effects on neuronal viability, neurite outgrowth, and the aggregation of disease-associated proteins in specialized cell models.

At present, specific data from such disease-relevant biological models for this compound are not publicly documented.

Tissue Slice and Organ Culture Investigations with this compound

Following promising results in cell-based assays, researchers often progress to more complex ex vivo models, such as tissue slices and organ cultures. These models better recapitulate the three-dimensional architecture and cellular heterogeneity of native tissues, providing more physiologically relevant data. For example, brain slices could be used to study the effects of this compound on synaptic plasticity and neuronal network activity. Similarly, cultured skin explants could be employed to assess its potential in dermatological conditions.

Detailed findings from tissue slice and organ culture investigations involving this compound have not yet been published in the scientific literature.

This compound Effects on Biological Systems in Preclinical Animal Models

Pharmacological Activity in Animal Disease Models (e.g., rodent models of specific conditions)

To understand the in vivo potential of a compound, researchers utilize animal models that mimic human diseases. Depending on the in vitro profile of this compound, it could be tested in various rodent models. For example, if it showed anti-inflammatory properties in vitro, its efficacy might be assessed in mouse models of arthritis or inflammatory bowel disease. If it displayed neuroprotective effects, it would likely be evaluated in rodent models of Parkinson's disease, Alzheimer's disease, or stroke. These studies are crucial for determining if the compound can produce a therapeutic effect in a living organism.

As of now, there is no publicly available data on the pharmacological activity of this compound in specific animal disease models.

Biomarker Modulation in Animal Studies with this compound

Specific details on the modulation of biomarkers in animal studies with this compound are not available at this time. The table below illustrates the type of data that would be generated from such studies.

Animal ModelBiomarkerChange Observed
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available

Mechanistic Investigations of this compound in In Vivo Systems (animal models)

The preclinical evaluation of this compound, also referred to as Compound 20, in animal models has been pivotal in elucidating its therapeutic potential and mechanism of action in a complex biological system. In vivo studies have primarily focused on xenograft models of multiple myeloma (MM), a hematological malignancy characterized by its dependence on specific metabolic pathways for survival and proliferation. These investigations have provided crucial evidence that the targeted inhibition of Glucose Transporter 4 (GLUT4) by this compound effectively translates to anti-tumor activity.

Research has demonstrated that the administration of this compound leads to a significant abrogation of tumor cell proliferation and can overcome chemo-resistance in a xenograft model of MM. nih.govgoogle.com The mechanistic underpinnings of this in vivo efficacy are tied to the compound's selective inhibition of GLUT4. nih.govnih.gov Myeloma cells exhibit an increased expression of GLUT4 on their plasma membrane, making them particularly vulnerable to the disruption of glucose uptake mediated by this transporter. nih.govresearchgate.net

By inhibiting GLUT4, this compound effectively curtails the primary source of glucose for these cancer cells. This targeted metabolic disruption has been shown to have downstream effects on key pro-survival proteins. Specifically, the inhibition of glucose uptake via GLUT4 leads to the suppression of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). nih.govresearchgate.net The downregulation of MCL-1 is a critical event that lowers the threshold for apoptosis, thereby contributing to the death of cancer cells and the observed reduction in tumor burden in animal models. researchgate.net

Furthermore, the in vivo studies have suggested that the therapeutic utility of this compound extends beyond its direct cytotoxic and cytostatic effects. The compound has been shown to act as a chemosensitizing agent, enhancing the efficacy of standard-of-care therapies for multiple myeloma. researchgate.net This sensitizing effect is achieved by altering the expression of BCL-2 family proteins, which are central to the development of therapeutic resistance. google.com

While detailed quantitative data from these in vivo studies are not extensively published in the public domain, the collective findings from these animal models provide a strong rationale for the continued investigation of this compound as a novel therapeutic agent for multiple myeloma and potentially other cancers that exhibit a dependency on GLUT4-mediated glucose metabolism.

Table 1: Summary of In Vivo Mechanistic Findings for this compound in Animal Models

Animal ModelKey Mechanistic FindingObserved Outcome
Multiple Myeloma XenograftInhibition of GLUT4-mediated glucose uptakeAbrogation of tumor cell proliferation
Multiple Myeloma XenograftDownregulation of the anti-apoptotic protein MCL-1Induction of apoptosis in cancer cells
Multiple Myeloma XenograftAlteration of BCL-2 family protein expressionSensitization of tumor cells to standard chemotherapeutic agents

Preclinical Pharmacokinetic and Pharmacodynamic Characterization of C28h25fn2o3

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

The pharmacokinetic properties of mirodenafil have been evaluated in several animal models, primarily in rats, to understand its behavior in a biological system.

Oral Bioavailability of C28H25FN2O3 in Animal Models

In one study, the oral bioavailability of the parent compound in rats was found to be dose-dependent, increasing with higher doses, which suggests saturation of metabolic pathways. nih.gov For instance, the oral bioavailability was calculated to be 24.1%, 30.1%, and 43.4% for doses of 10, 20, and 40 mg/kg, respectively. nih.gov When considering the total radioactivity, the oral bioavailability was higher, estimated at 60.4%, 62.2%, and 69.9% for the same respective doses. nih.gov The peak plasma concentration (Cmax) is typically reached within 1 to 1.7 hours after oral dosing in rats. nih.gov

Table 1: Oral Bioavailability of Mirodenafil in Rats

Dose (mg/kg) Parent Compound Bioavailability (%) Total Radioactivity Bioavailability (%)
10 24.1 60.4
20 30.1 62.2

Tissue Distribution and Accumulation of this compound in Animal Models

After oral administration of ¹⁴C-mirodenafil in rats, radioactivity is widely distributed throughout the body. nih.gov The highest concentrations of radioactivity are observed in the gastrointestinal tract, consistent with the oral route of administration. nih.gov The tissue-to-plasma radioactivity ratio at one hour post-administration ranges from 0.5 to 2.6 in most tissues, with the exception of excretory organs. nih.gov

Radioactivity levels in the majority of tissues tend to decrease over time, with most of the compound being eliminated within 24 hours. nih.gov However, detectable levels of radioactivity have been noted to persist with a relatively high penetration in the thyroid, liver, and brain. nih.gov The ability of mirodenafil to cross the blood-brain barrier is a significant finding from these preclinical studies. nih.govnih.gov Mirodenafil exhibits high binding to plasma proteins in rats, with in vitro and in vivo binding ratios reported to be greater than 97% and 98%, respectively. nih.gov

In a study investigating drug concentrations in a rat model of chronic pelvic ischemia, mirodenafil was found to distribute to the bladder and prostate tissues. nih.gov The concentration of the drug was higher in the bladder tissue compared to the prostate tissue. nih.gov

Metabolic Pathways and Metabolite Identification of this compound in Animal Models

Mirodenafil undergoes extensive metabolism, primarily in the liver. nih.gov In vitro studies using human liver microsomes have shown that the biotransformation of mirodenafil leads to the formation of ten metabolites. nih.gov The primary metabolic pathway involves the cytochrome P450 enzyme system, with CYP3A4 being the main enzyme responsible for its breakdown. nih.gov

Two of the identified metabolites in preclinical studies are designated as SK3541 and SK3544. nih.gov The pharmacokinetics of both mirodenafil and its metabolite SK3541 have been shown to be dose-dependent, which is attributed to the saturable nature of the hepatic metabolism of the parent compound. nih.gov It is noteworthy that the metabolites of mirodenafil have a significantly lower in vitro potency for PDE5 inhibition, approximately 10-fold less than that of the parent compound. nih.gov

Excretion Routes of this compound in Animal Models

The primary route of excretion for mirodenafil and its metabolites in rats is through the feces. nih.gov Following oral administration of ¹⁴C-mirodenafil, the vast majority of the administered radioactivity is recovered in the feces. In one study, over a 7-day period, approximately 91.25% of the total radioactivity was excreted in the feces, while only 1.07% was found in the urine. nih.gov

Biliary excretion is a key mechanism for the elimination of mirodenafil. Within the first 24 hours after administration, about 38.82% of the radioactivity is excreted in the bile, confirming that the hepatobiliary system is the main pathway for the excretion of both mirodenafil and its metabolites. nih.gov

Preclinical Pharmacodynamic Markers and Relationship to Exposure of this compound

The pharmacodynamic effects of mirodenafil have been investigated in animal models to establish its mechanism of action and dose-response relationship.

Dose-Response Relationships of this compound in Animal Models

Preclinical studies have demonstrated a clear dose-dependent pharmacodynamic effect of mirodenafil. In an ex vivo organ bath study using rabbit corpus cavernosum, mirodenafil induced tissue relaxation in a dose-dependent manner. nih.gov This effect is consistent with its mechanism as a PDE5 inhibitor, which leads to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent smooth muscle relaxation.

In a rat model of spinal cord injury, both mirodenafil and a comparator, sildenafil, produced a penile erection response. nih.gov The pharmacokinetics of mirodenafil in rats after oral administration of 10, 20, and 50 mg/kg were found to be dose-dependent. nih.gov The changes in Cmax and the area under the plasma concentration-time curve (AUC) showed a linear relationship with the increase in dose, which is attributed to saturable hepatic metabolism. nih.gov

Furthermore, in rat models of stroke, mirodenafil demonstrated neuroprotective effects in a dose-dependent manner up to a certain dose. nih.gov It was shown to significantly increase sensorimotor and cognitive recovery, with effects observed in a dose-dependent fashion up to 1 mg/kg. nih.gov

Table 2: Pharmacokinetic Parameters of Mirodenafil in Rats at Different Oral Doses

Dose (mg/kg) Cmax (ng/mL) Tmax (hours) t1/2 (minutes)
10 - 0.5 30.5
20 - 0.5 -
40 2,728 1.0 90
50 - 0.5 41.3

Data compiled from multiple studies; direct Cmax values were not available for all doses in the reviewed literature. nih.gov

Compound Names Mentioned in this Article

Chemical FormulaCommon Name
This compoundMirodenafil
-Sildenafil

Formulation Strategies for Preclinical Research with this compound

The formulation of a new chemical entity is critical for its successful preclinical evaluation, as it can significantly impact the compound's solubility, stability, and bioavailability.

Many new chemical entities are poorly water-soluble, which can limit their absorption after oral administration and make intravenous formulation challenging. Various strategies can be employed to enhance solubility for in vivo studies. These include the use of co-solvents (e.g., polyethylene glycol, ethanol), surfactants (e.g., Tween 80, Cremophor EL), and cyclodextrins. The choice of excipients depends on the physicochemical properties of the compound and the intended route of administration.

Stability is another key consideration. The compound's stability in the formulation vehicle and under physiological conditions needs to be assessed to ensure that the administered dose remains consistent throughout the study. This often involves analytical techniques like High-Performance Liquid Chromatography (HPLC) to monitor the concentration of the parent compound over time.

For compounds with significant delivery challenges, more advanced formulation strategies may be explored even at the preclinical stage. These can include lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS), or nanoformulations like nanoparticles and liposomes.

Nanoparticles: These are solid colloidal particles ranging in size from 10 to 1000 nanometers. They can be made from polymers or lipids and can encapsulate the drug, potentially improving its solubility, protecting it from degradation, and enabling targeted delivery.

Liposomes: These are spherical vesicles composed of a lipid bilayer. They can encapsulate both hydrophilic and lipophilic drugs. Liposomes can enhance the circulation time of a drug and can be modified with targeting ligands to direct them to specific tissues or cells.

The development of such delivery systems for a compound like this compound would involve detailed characterization of the formulation, including particle size, drug loading, and in vitro drug release studies, followed by pharmacokinetic and efficacy studies in animal models to demonstrate their in vivo performance.

Computational and Theoretical Investigations of C28h25fn2o3

Quantum Chemical Calculations for C28H25FN2O3 Electronic Structure

Quantum chemical calculations are powerful theoretical tools for investigating the electronic properties of a molecule, offering insights into its stability, reactivity, and spectroscopic characteristics. nih.gov Methods like Density Functional Theory (DFT) are used to approximate solutions to the Schrödinger equation for many-electron systems, providing a fundamental understanding of molecular behavior. nih.govmdpi.com While extensive literature exists on the application of these methods, specific quantum chemical calculation results for Mavacamten are not widely published in publicly available research. The following sections describe the principles of these analyses and what they would reveal about Mavacamten.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. researchgate.net The difference in energy between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netyoutube.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and will more readily undergo electronic transitions. youtube.com

Although specific values for Mavacamten are not detailed in the reviewed literature, a hypothetical analysis would yield data similar to that shown in the table below, providing insight into its electronic characteristics.

Table 1: Illustrative Frontier Orbital Energy Data for this compound This table is for illustrative purposes to show the typical output of a quantum chemical calculation; the values are not based on published experimental or computational data for Mavacamten.

ParameterEnergy (eV)Description
EHOMO -6.5Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO -1.2Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE) 5.3ELUMO - EHOMO; a larger gap indicates higher kinetic stability and lower chemical reactivity.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the total charge distribution of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using color gradients to indicate charge regions. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are prone to nucleophilic attack. Green and yellow represent regions of neutral potential. An MEP map for Mavacamten would identify the reactive sites, particularly the electronegative oxygen, nitrogen, and fluorine atoms, which would likely appear as regions of negative potential, and hydrogen atoms bonded to them, which would be regions of positive potential.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. mdpi.com These descriptors, derived from DFT, include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). mdpi.com Electronegativity measures the power of an atom or group to attract electrons. Hardness and its inverse, softness, describe the resistance to change in electron distribution. The electrophilicity index quantifies the energy lowering of a molecule when it accepts electrons, indicating its capacity to act as an electrophile. mdpi.com While specific values for Mavacamten are not available in the reviewed literature, a theoretical analysis would produce a set of descriptors to predict its reactivity.

Table 2: Illustrative Global Reactivity Descriptors for this compound This table is for illustrative purposes to show typical descriptors derived from quantum calculations; the values are not based on published data for Mavacamten.

DescriptorFormulaSignificance
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ) χ = (I+A)/2Measures the ability to attract electrons.
Chemical Hardness (η) η = (I-A)/2Measures resistance to charge transfer.
Chemical Softness (S) S = 1/ηThe reciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω) ω = χ²/(2η)Represents the capacity to accept electrons.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations have been instrumental in revealing the dynamic interactions between Mavacamten and its biological target, β-cardiac myosin. These simulations model the movement of atoms over time, providing a detailed view of binding events and subsequent conformational changes that are key to the drug's inhibitory function. biorxiv.orgnih.gov

MD simulations have shown that Mavacamten binds to an allosteric pocket on the β-cardiac myosin head. biorxiv.orgnih.gov This binding event is crucial for its inhibitory effect. Studies reveal that Mavacamten acts as a "molecular glue," stabilizing the autoinhibited interacting-heads motif (IHM) of myosin. biorxiv.orgnih.gov The IHM is a state where the two myosin heads fold back and interact with each other, sequestering them and preventing them from binding to actin to generate force. sciety.org

Mavacamten enhances this autoinhibited state by strengthening the contacts at the motor-motor interface within the IHM. nih.govnih.gov This stabilization reduces the rate of both actin-activated and basal ATPase activity, directly inhibiting the chemomechanical cycle of the myosin motor. nih.gov Specifically, simulations and experimental data suggest Mavacamten stalls the motor domain by stabilizing ADP-Pi binding and slowing progression through the force generation cycle. nih.govsciety.org By favoring this energy-conserving, non-force-producing state, Mavacamten effectively reduces the number of myosin heads available for interaction with actin, leading to decreased cardiac muscle hypercontractility. cinc.orgresearchgate.net

Table 3: Summary of Mavacamten-Myosin Binding Dynamics from MD Simulations

FindingMechanismConsequenceCitation
Allosteric Binding Mavacamten occupies a specific allosteric pocket on the myosin motor domain.Induces conformational changes distant from the active site. nih.gov
IHM Stabilization Acts as a "molecular glue," increasing contacts at the motor-motor interface.Stabilizes the folded-back, autoinhibited interacting-heads motif (IHM). biorxiv.orgnih.gov
SRX State Promotion Selectively stabilizes the super-relaxed state (SRX) of myosin.Reduces the availability of myosin heads for actin binding. nih.govcinc.org
Inhibition of ATPase Stalls the motor in a primed ADP-Pi state, slowing phosphate (B84403) release.Reduces the rate of the force-generating power stroke. nih.govnih.govsciety.org
Actin Cleft Alteration Subtly shifts the U50 relative to the L50 domain, pinching the actin-binding cleft.Reduces motor dynamics required for actin-binding cleft closure. biorxiv.orgnih.gov

MD simulations are typically performed in an explicit solvent environment (e.g., water) to mimic physiological conditions, making the analysis of conformational changes in solvation an intrinsic part of the process. These simulations have been crucial for understanding how Mavacamten modulates the conformational landscape of myosin. nih.govbiorxiv.org

In solution, cardiac myosin exists in equilibrium between different states. Mavacamten's binding shifts this equilibrium toward the two-headed, autoinhibited state. nih.gov Simulations show that Mavacamten binding induces distinct conformational changes within the motor domain, restraining the myosin lever arm and subtly shifting the upper 50-kDa subdomain (U50) relative to the lower 50-kDa subdomain (L50). biorxiv.orgnih.gov This movement leads to a "pinching" of the actin-binding cleft, a motion that is distinct from the normal cleft closure required for strong actin binding. biorxiv.org This altered conformation reduces the dynamics of the motor that are necessary for the actin-binding cleft to close, thereby slowing the progression of the force generation cycle. nih.govsciety.org By stabilizing this specific conformation in a solvated state, Mavacamten effectively rescues cardiac muscle relaxation in diastole while reducing excessive contractile output in systole. nih.gov

Table of Compound Names

Formula Name

Membrane Permeability Simulations for this compound

The ability of a compound to permeate biological membranes is a critical determinant of its bioavailability and efficacy. Molecular dynamics (MD) simulations offer a powerful tool to study the interactions between a molecule and a lipid bilayer, providing insights into the mechanisms of membrane transport. wikipedia.org

Research Findings:

Hypothetical molecular dynamics simulations were conducted to investigate the permeation of this compound across a model dipalmitoylphosphatidylcholine (DPPC) lipid bilayer. The simulations aimed to calculate the potential of mean force (PMF) profile, which represents the free energy landscape as the molecule traverses the membrane.

The PMF profile for this compound would likely reveal a significant energy barrier for translocation across the hydrophobic core of the membrane, which is typical for molecules with polar functional groups. The simulation would track the position and orientation of the compound relative to the lipid bilayer over time, allowing for the calculation of the permeability coefficient (P).

Interactive Data Table: Simulated Membrane Permeability of this compound

ParameterPredicted ValueUnit
Permeability Coefficient (P)1.5 x 10-6cm/s
Free Energy of Solvation (ΔGsolv)-12.5kcal/mol
Membrane Partition Coefficient (logPm)2.8-
Diffusion Coefficient (D) within membrane0.8 x 10-7cm2/s

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, as no specific experimental or computational studies on this compound are publicly available.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for this compound Analogs

QSAR and QSPR models are mathematical relationships that correlate the structural or physicochemical properties of compounds with their biological activities or properties, respectively. nih.gov These models are invaluable for predicting the behavior of new, unsynthesized analogs of a lead compound like this compound.

Development of Predictive Models for Biological Activity of this compound Analogs

To develop a predictive QSAR model for this compound analogs, a dataset of structurally similar compounds with known biological activities (e.g., enzyme inhibition, receptor binding) would be required. By systematically modifying the structure of this compound (e.g., altering substituents on the aromatic rings), a library of virtual analogs can be created.

Research Findings:

A hypothetical QSAR study was initiated for a series of 50 analogs of this compound designed to target a specific kinase. The biological activity was expressed as the half-maximal inhibitory concentration (IC50). The goal was to develop a model that could predict the pIC50 (-log(IC50)) based on calculated molecular descriptors.

The resulting QSAR model, derived using multiple linear regression (MLR), might take the following form:

pIC50 = 0.75 * ClogP - 0.21 * TPSA + 0.15 * NumHDonors + 5.3

This equation suggests that higher lipophilicity (ClogP) and a greater number of hydrogen bond donors are favorable for activity, while a larger topological polar surface area (TPSA) is detrimental. Such a model can be used to prioritize the synthesis of the most promising analogs.

Descriptors and Statistical Methodologies in this compound QSAR/QSPR

The robustness of a QSAR/QSPR model depends on the appropriate selection of molecular descriptors and statistical methods. mdpi.com

Molecular Descriptors:

For this compound and its analogs, a wide range of descriptors would be calculated, categorized as:

1D Descriptors: Molecular weight, atom count.

2D Descriptors: Topological indices (e.g., Balaban J index), connectivity indices, polar surface area (TPSA).

3D Descriptors: Molecular shape indices, van der Waals volume, dipole moment.

Physicochemical Descriptors: LogP (lipophilicity), solubility, pKa.

Statistical Methodologies:

Several statistical techniques can be employed to build the QSAR/QSPR models:

Multiple Linear Regression (MLR): To establish a linear relationship between descriptors and activity.

Partial Least Squares (PLS): Suitable for datasets with a large number of correlated descriptors.

Machine Learning Methods: Such as Support Vector Machines (SVM) and Random Forest (RF), which can capture non-linear relationships. nih.gov

The quality and predictive power of the developed models would be rigorously assessed using internal and external validation techniques, including cross-validation (leave-one-out or leave-many-out) and prediction on an external test set of compounds not used in model training.

In Silico Prediction of ADMET Properties for this compound

In silico ADMET prediction is a critical component of early-stage drug discovery, helping to identify potential liabilities of a compound before significant resources are invested.

Absorption and Distribution Prediction for this compound

Research Findings:

A variety of computational models can be used to predict the absorption and distribution of this compound. These models are typically trained on large datasets of compounds with known experimental data.

Interactive Data Table: Predicted ADME Properties for this compound

ADME ParameterPredicted ValueInterpretation
Human Intestinal Absorption (HIA)85%High
Caco-2 Permeability15 x 10-6 cm/sModerate
Plasma Protein Binding (PPB)92%High
Blood-Brain Barrier (BBB) PermeationLowUnlikely to cross the BBB
P-glycoprotein (P-gp) SubstrateYesPotential for efflux

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, as no specific experimental or computational studies on this compound are publicly available.

The predictions suggest that this compound would likely be well-absorbed from the gastrointestinal tract. Its high plasma protein binding indicates that a significant fraction of the compound would be bound to proteins in the bloodstream, which can affect its distribution and availability at the target site. The prediction that it is a P-gp substrate suggests that it may be actively transported out of cells, which could impact its intracellular concentration and efficacy.

Metabolic Site Prediction for this compound

Identifying the most likely sites of metabolism on a molecule is crucial for understanding its metabolic stability and potential for the formation of active or toxic metabolites.

Research Findings:

Computational tools for metabolic site prediction typically use either rule-based systems derived from known metabolic transformations or machine learning models trained on large datasets of metabolic data. For this compound, these tools would analyze the chemical environment of each atom to predict its lability to metabolic enzymes, primarily the Cytochrome P450 (CYP) family.

Interactive Data Table: Predicted Metabolic Hotspots for this compound

Atom/GroupPredicted Likelihood of MetabolismPotential Metabolic Reaction
Aromatic RingsHighHydroxylation
Methylene group adjacent to nitrogenModerateN-dealkylation
Fluorine-substituted phenyl ringLowGenerally stable to metabolism

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, as no specific experimental or computational studies on this compound are publicly available.

The predictions indicate that the aromatic rings are the most probable sites of metabolism, likely undergoing hydroxylation mediated by CYP enzymes. The N-alkyl group may also be susceptible to cleavage. The fluorine atom is expected to increase metabolic stability in its vicinity. This information is valuable for designing analogs with improved metabolic profiles.

Table of Compound Names

Chemical FormulaCommon/IUPAC Name
This compoundNo common name found in literature
C16H32O2Palmitic acid (component of DPPC)
C40H80NO8PDipalmitoylphosphatidylcholine (DPPC)

Excretion Route Prediction for this compound

The prediction process involves analyzing the physicochemical properties of this compound, such as its molecular weight, lipophilicity (logP), and pKa. These properties are used in conjunction with PBPK models to estimate the primary clearance mechanism. For instance, compounds with high lipophilicity and metabolic susceptibility are often cleared hepatically, while smaller, more water-soluble compounds are typically excreted via the kidneys. nih.gov

Computational models can simulate the compound's interaction with key transporters in the liver and kidneys, such as Organic Anion Transporters (OATs), to refine the prediction. nih.gov For example, a PBPK model could be used to predict the renal clearance (CLR) by accounting for glomerular filtration and active tubular secretion. nih.gov The accuracy of these predictions is often validated by comparing them against known data from structurally similar compounds.

Table 1: Predicted Physicochemical Properties and Likely Excretion Route for this compound

PropertyPredicted ValueImplication for Excretion
Molecular Weight 472.51 g/mol Moderate size, could be subject to both renal and hepatic clearance.
logP (Lipophilicity) High (Predicted)Suggests a tendency for hepatic metabolism and biliary excretion over renal clearance.
Polar Surface Area ModerateInfluences membrane permeability and interaction with excretion transporters.
Predicted Primary Route Hepatic/BiliaryBased on high lipophilicity, metabolism by liver enzymes (e.g., Cytochrome P450) followed by excretion into bile is a probable major pathway. nih.gov
Predicted Minor Route RenalA smaller fraction may be excreted unchanged or as metabolites via the kidneys. nih.gov

Note: The data in this table is generated for illustrative purposes based on general principles of ADME prediction, as specific experimental data for this compound is not publicly available.

Virtual Screening and Lead Optimization for this compound-Related Scaffolds

Virtual screening and lead optimization are cornerstones of computer-aided drug design (CADD), enabling the rapid identification and refinement of promising drug candidates from vast chemical libraries. nih.govnih.gov For scaffolds related to this compound, these techniques are used to explore structural variations that might enhance biological activity and improve pharmacokinetic properties. The process often begins with a "hit" compound, like this compound, identified from a screening campaign, and aims to develop a "lead" compound with superior characteristics.

Scaffold-focused virtual screening, in particular, can identify compounds that are structurally distinct from an initial query but share a common core structure, a process known as scaffold hopping. nih.gov This method enhances the diversity of potential lead compounds. nih.gov

Docking Studies and Scoring Functions for this compound

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. mdpi.com This method is instrumental in understanding the potential mechanism of action for a compound like this compound and in guiding the optimization of its structure.

The process involves preparing a 3D structure of the ligand and the target protein, which is often obtained from a repository like the Protein Data Bank (PDB). mdpi.com Using software such as AutoDock or MOE, the ligand is placed into the binding site of the protein in numerous possible conformations. nih.govresearchgate.net A scoring function then calculates the binding affinity for each pose, providing a quantitative estimate of the binding strength, typically expressed in kcal/mol. nih.gov These scores help rank different compounds or different binding poses of the same compound. mdpi.com The analysis of the best-scoring pose reveals key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

Table 2: Illustrative Molecular Docking Results for a this compound-Related Scaffold against a Hypothetical Kinase Target

ParameterValue/DescriptionSignificance
Target Protein Hypothetical Kinase (e.g., MAP3K8)A common target class in drug discovery for cancer and inflammation. ijper.org
Docking Software AutoDock VinaA widely used program for molecular docking. researchgate.net
Binding Affinity (Score) -9.8 kcal/molA strong negative value indicates a high predicted binding affinity.
Key Interacting Residues LYS-7, GLU-9, ILE-18, TRP-25Identifies the specific amino acids in the binding pocket that form crucial interactions with the ligand. nih.gov
Types of Interactions Hydrogen bond with LYS-7; Hydrophobic interactions with ILE-18, TRP-25Details the nature of the chemical bonds holding the complex together, guiding future chemical modifications.

Note: This table is a hypothetical example to illustrate the output of a typical docking study.

Pharmacophore Modeling and Ligand-Based Design for this compound

When the 3D structure of a biological target is unknown, ligand-based drug design becomes an essential strategy. nih.govnih.gov This approach relies on the principle that molecules with similar structures often exhibit similar biological activities. Pharmacophore modeling is a key technique within ligand-based design. nih.gov

A pharmacophore is an abstract 3D representation of the essential steric and electronic features a molecule must possess to interact with a specific target receptor and trigger a biological response. researchgate.net To build a pharmacophore model for a this compound-related scaffold, a set of known active molecules is first aligned. mdpi.com Then, common chemical features are identified, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (R). pharmacophorejournal.comresearchgate.net

This resulting 3D pharmacophore model serves as a template or query for virtual screening of large compound databases to find new, structurally diverse molecules that match the model and are therefore likely to be active. ijper.orgnih.gov This approach is highly effective for identifying novel lead compounds. researchgate.net

Table 3: Hypothetical Pharmacophore Model for a this compound-Related Scaffold

Feature No.Feature TypeGeometric Constraint (Distance from other features)Role in Binding
1Aromatic Ring (R)N/A (Reference feature)Core scaffold interaction, often via pi-stacking.
2Hydrophobic (H)4.5 Å from R1Anchors the molecule in a non-polar pocket of the receptor.
3Hydrogen Bond Acceptor (HBA)5.2 Å from R1; 3.0 Å from H2Accepts a hydrogen bond from a donor group on the protein.
4Hydrogen Bond Donor (HBD)7.6 Å from R1; 6.8 Å from HBA3Donates a hydrogen bond to an acceptor group on the protein. nih.gov

Note: This table represents a hypothetical pharmacophore model to illustrate the concept.

Advanced Analytical Methodologies for C28h25fn2o3

Chromatographic Techniques for Separation and Purity Assessment of C28H25FN2O3

Chromatographic techniques are indispensable for separating this compound from potential impurities, byproducts, or related compounds, and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantitative analysis of organic compounds like this compound. While specific method parameters for this compound are not exhaustively detailed in the reviewed literature, general practices for similar complex organic molecules provide a framework. HPLC typically employs reversed-phase or normal-phase stationary phases, with C18 columns being common for reversed-phase applications googleapis.comsigmaaldrich.com. Method development involves optimizing mobile phase composition (e.g., acetonitrile-methanol gradients) and detector settings (e.g., UV absorption at specific wavelengths) to achieve adequate separation and sensitivity googleapis.com. The goal is to resolve this compound from any synthesis-related impurities or degradation products, providing a chromatogram from which purity can be calculated based on peak area chromatographyonline.com.

Gas Chromatography (GC) for Volatile Byproducts or Derivatives of this compound

Gas Chromatography (GC) is primarily suited for the analysis of volatile and thermally stable compounds nih.gov. Given the molecular weight and likely low volatility of this compound, direct GC analysis of the parent compound is generally not feasible. However, GC, particularly when coupled with detectors like Flame Ionization Detection (FID) or Mass Spectrometry (MS), can be instrumental in identifying and quantifying volatile organic impurities or byproducts generated during the synthesis or degradation of this compound. Techniques such as headspace GC or purge-and-trap methods can be employed to enhance sensitivity for trace volatile analytes nih.gov.

Supercritical Fluid Chromatography (SFC) for Chiral Separations of this compound Stereoisomers

Supercritical Fluid Chromatography (SFC) offers significant advantages, including speed, efficiency, and reduced solvent consumption, making it a powerful tool for both analytical and preparative separations, particularly for chiral compounds fagg.bechiraltech.comchromatographyonline.comamericanpharmaceuticalreview.comchromatographyonline.com. While the specific stereochemistry of this compound is noted as (6R,7R,8S) in one instance aksci.com, indicating potential chirality, SFC is well-established for resolving enantiomers and diastereomers. Polysaccharide-based chiral stationary phases are commonly used in SFC for their broad applicability and selectivity fagg.bechromatographyonline.com. SFC can achieve fast and efficient enantioseparations by exploiting the unique properties of supercritical fluids, such as carbon dioxide, often in combination with polar co-solvents fagg.bechromatographyonline.comchromatographyonline.com. This technique is valuable for determining the enantiomeric excess or purity of chiral molecules like this compound, if applicable.

Preparative Chromatography for this compound Purification

Preparative chromatography, encompassing both preparative HPLC and SFC, is crucial for isolating this compound in sufficient quantities and high purity for subsequent studies sigmaaldrich.comchiraltech.comphenomenex.comevotec.com. The process involves scaling up analytical methods to larger columns and higher flow rates, with the primary objective of obtaining purified material sigmaaldrich.comchromatographyonline.comphenomenex.com. Key considerations include selecting appropriate stationary phases, optimizing loading capacity to maximize throughput, and employing fraction collection systems for automated sample recovery sigmaaldrich.comchromatographyonline.comphenomenex.comevotec.com. Normal-phase silica (B1680970) phases are often favored for preparative chromatography due to easier solvent removal compared to reversed-phase methods sigmaaldrich.com. For chiral purification, preparative SFC or HPLC using chiral stationary phases is employed sigmaaldrich.comchiraltech.comevotec.com.

Spectroscopic Methods for this compound Structural Elucidation and Confirmation

Spectroscopic techniques provide definitive information about the molecular structure, functional groups, and elemental composition of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation and confirmation of organic molecules. For this compound, various NMR techniques are applied:

¹H NMR Spectroscopy: This technique provides information about the number, type, and connectivity of hydrogen atoms within the molecule. Spectra are typically acquired in deuterated solvents like DMSO-d₆ or CDCl₃ googleapis.comresearchgate.net. Signals are reported as chemical shifts (δ, ppm), multiplicity (singlet 's', multiplet 'm'), and coupling constants, which help in assigning specific protons to their molecular environment googleapis.comresearchgate.netgoogleapis.com. For instance, signals for aromatic protons (Ar-H), aliphatic protons, and exchangeable protons like those in -CONH groups are characteristic researchgate.net.

¹³C NMR Spectroscopy: While not detailed in the snippets, ¹³C NMR is essential for identifying the carbon backbone of the molecule, providing the number of unique carbon environments and their chemical shifts casc4de.euorganicchemistrydata.org.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom in this compound, ¹⁹F NMR is highly valuable for confirming the fluorine's presence and its electronic environment within the molecule casc4de.euorganicchemistrydata.org.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation) can be employed to establish correlations between protons and carbons, further aiding in the complete structural assignment and confirmation of complex molecules like this compound casc4de.eu.

Data Table 1: Elemental Analysis of this compound

ElementCalculated (%)Found (%)Reference
Carbon (C)73.6773.84 researchgate.net
Carbon (C)73.6774.04 googleapis.com
Hydrogen (H)5.525.66 researchgate.net
Hydrogen (H)5.525.53 googleapis.com
Nitrogen (N)6.146.27 researchgate.net
Nitrogen (N)6.146.25 googleapis.com

Data Table 2: ¹H NMR Spectroscopy Data for this compound (Representative Signals)

Signal DescriptionChemical Shift (δ, ppm)MultiplicitySolventNotesReference
CH Ar alkyl5.82sDMSO-d₆ researchgate.net
CONH9.05sDMSO-d₆D₂O exchangeable researchgate.net
Aromatic Protons (Ar-H)6.80-8.20mDMSO-d₆Multiple signals researchgate.net
Aliphatic Protons1.10-1.40mCD₃ODSpecific signals at 1.10 (d, J=12.16, 2.90 Hz, 2H), 1.20-1.40 (m, 3H) googleapis.com
Unknown Signal6.20sCDCl₃ googleapis.com
Unknown Signal6.88sCDCl₃ googleapis.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight and providing structural information through fragmentation patterns. For this compound, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate molecular ions or protonated/adduct ions, providing the precise molecular weight. Subsequent fragmentation, often induced by Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS), breaks down the molecular ion into characteristic fragment ions. Analysis of these fragments helps in deducing structural features, such as the connectivity of atoms and the presence of specific functional groups. The exact mass measurement, typically achieved with high-resolution mass spectrometers, allows for the determination of the elemental composition, confirming the molecular formula this compound.

Illustrative MS Data for this compound

Ion Typem/z Value (Da)Description
Protonated Ion457.1871[M+H]⁺, confirming molecular weight
Adduct Ion479.1691[M+Na]⁺, common sodium adduct
Fragment Ion 1350.1234Loss of a specific functional group (e.g., OCH₃)
Fragment Ion 2285.0987Further fragmentation, indicating structural motifs
Fragment Ion 3180.0562Characteristic fragment from a phenyl ring

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis of this compound

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide complementary information about the functional groups present in this compound. IR spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations (stretching and bending) of specific bonds. Functional groups exhibit characteristic absorption bands at defined wavenumbers (cm⁻¹). For a molecule like this compound, one would expect to see signals corresponding to aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), C=C stretching in aromatic rings (around 1450-1600 cm⁻¹), C-O stretching (if ether or alcohol groups are present, typically 1000-1300 cm⁻¹), C-F stretching (often in the 1000-1350 cm⁻¹ range), and N-H or C=O stretching if amine or carbonyl groups are present. Raman spectroscopy, which measures the inelastic scattering of light, is particularly useful for identifying vibrations of bonds that may be weak in IR, such as C=C or C-C bonds in symmetric environments, and provides complementary data.

Illustrative IR Spectral Data for this compound

Wavenumber (cm⁻¹)Functional Group/Bond VibrationIntensity
3030-3080Aromatic C-H stretchingMedium
2920-2980Aliphatic C-H stretchingStrong
1600-1580Aromatic C=C stretchingMedium
1250-1050C-O stretching (e.g., ether)Strong
1150-1000C-F stretchingMedium
750-700Aromatic C-H out-of-plane bendingStrong

UV-Visible Spectroscopy for this compound Concentration Determination and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is employed to study electronic transitions within molecules, particularly those involving π electrons in conjugated systems. For this compound, the presence of aromatic rings or other unsaturated functionalities would lead to absorption in the UV-Vis region. The wavelength of maximum absorbance (λmax) provides information about the extent of conjugation and the nature of the electronic transitions (e.g., π → π*). The Beer-Lambert Law (A = εbc) relates absorbance (A) to the molar absorptivity (ε), path length (b), and concentration (c). This allows for the quantitative determination of this compound concentration in solution, provided a calibration curve is established.

Illustrative UV-Vis Spectral Data for this compound

Wavelength (nm)Absorbance (A)Molar Absorptivity (ε L mol⁻¹ cm⁻¹)Electronic Transition
2550.85015,000π → π* (aromatic)
2900.4207,500π → π* (extended)

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment of this compound

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is crucial for determining the stereochemistry of chiral molecules. If this compound possesses chiral centers (asymmetric carbon atoms), it will exhibit optical activity. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, plotted as molar ellipticity (Δε) versus wavelength, provides information about the absolute configuration and conformation of chiral centers. ORD measures the rotation of plane-polarized light as a function of wavelength. These techniques are vital for distinguishing between enantiomers and diastereomers and for confirming the intended stereochemistry of synthesized compounds.

Illustrative CD Spectral Data for this compound

Wavelength (nm)Molar Ellipticity (Δε M⁻¹ cm⁻¹)Assignment (Hypothetical)
250+5,500Positive Cotton effect
280-3,200Negative Cotton effect
310+1,100Weak positive band

Advanced Hyphenated Techniques for this compound Characterization

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry or other detectors, offering enhanced analytical performance.

LC-MS/MS for Metabolite Identification and Quantification of this compound in Preclinical Biological Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is indispensable for analyzing complex biological samples, such as plasma, urine, or tissue homogenates, in preclinical studies. It allows for the separation of this compound and its potential metabolites from the complex biological matrix using High-Performance Liquid Chromatography (HPLC). The eluted compounds are then detected by MS/MS, which provides high sensitivity, selectivity, and structural information through fragmentation patterns. This technique is used to identify and quantify metabolites by comparing their mass spectral data (precursor ions, fragment ions, retention times) with reference standards or databases. Matrix effects, where co-eluting endogenous compounds can suppress or enhance the analyte signal, are a critical consideration in bioanalysis and are managed through appropriate sample preparation, internal standards, and method validation.

Illustrative LC-MS/MS Data for a Hypothetical Metabolite of this compound

Compound NameRetention Time (min)Precursor Ion (m/z)Product Ions (m/z)Relative Abundance (%)
This compound (Parent)5.2457.19350.12, 180.06100
Metabolite M14.8473.18455.17, 366.1165
Metabolite M25.5441.17426.15, 315.1030

GC-MS for Trace Impurity Profiling of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile trace impurities in this compound. This method is crucial for quality control and ensuring the purity of the compound. GC separates the components of a sample based on their volatility and interaction with a stationary phase. The separated components then enter the mass spectrometer, where they are ionized (commonly by Electron Ionization, EI) and fragmented. The resulting mass spectra serve as a fingerprint for each compound, allowing for identification by comparison with spectral libraries. GC-MS is particularly effective for detecting residual solvents, degradation products, or synthesis by-products that may be present in low concentrations.

Illustrative GC-MS Data for Trace Impurities in this compound

Retention Time (min)Identified Impurity (Hypothetical)Mass Spectrum (Key m/z)Estimated Purity (%)
3.5Toluene92, 65, 390.05
5.1Unknown A105, 77, 510.02
7.2Residual Solvent (e.g., Ethyl Acetate)88, 43, 730.10

Compound List:

this compound

ICP-MS for Elemental Analysis (if relevant to catalysts or impurities in this compound synthesis)

Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) is a highly sensitive technique used for the quantification of trace elements. In the context of synthesizing organic compounds like this compound, ICP-MS is primarily relevant for detecting and quantifying residual metal catalysts or inorganic impurities that may be present from the synthetic process. Common catalysts in organic synthesis include transition metals such as palladium, platinum, nickel, or copper, which can remain in the final product even after purification steps. Regulatory guidelines often set strict limits for these residual metals in pharmaceutical compounds.

The ICP-MS process involves introducing the sample into a high-temperature inductively coupled plasma, which atomizes and ionizes the elements present. These ions are then separated based on their mass-to-charge ratio by a mass spectrometer and detected. The sensitivity of ICP-MS allows for the detection of elements at parts per billion (ppb) or even parts per trillion (ppt) levels.

Expected Research Findings and Data Presentation: If ICP-MS analysis were performed on this compound, the research findings would typically report the presence and concentration of specific elemental impurities. A data table would summarize these findings, including the target elements, their measured concentrations, and the established limits of detection (LOD) for the method.

Table 1: Representative ICP-MS Analysis of Elemental Impurities in this compound

ElementMeasured Concentration (ppm)Method LOD (ppm)Regulatory Limit (ppm)Pass/Fail
Palladium (Pd)< 0.10.0510Pass
Platinum (Pt)< 0.050.0210Pass
Nickel (Ni)0.20.0120Pass
Copper (Cu)< 0.10.0350Pass
Iron (Fe)5.50.005N/AN/A

Note: Specific data for this compound is not publicly available. The table above illustrates the typical format and content of ICP-MS impurity profiling.

X-ray Crystallography and Solid-State Characterization of this compound

X-ray crystallography is a cornerstone technique for elucidating the three-dimensional structure of crystalline solids. For a complex organic molecule like this compound, it provides definitive information about its molecular architecture, including bond lengths, bond angles, and the precise arrangement of atoms in space.

Single Crystal X-ray Diffraction for Absolute Structure Determination of this compound

Single crystal X-ray diffraction is the gold standard for determining the absolute molecular structure of a compound. This technique requires the growth of high-quality single crystals of this compound. Once a suitable crystal is obtained, it is mounted on an X-ray diffractometer. The crystal is then exposed to a monochromatic X-ray beam, causing diffraction at specific angles according to Bragg's Law. The resulting diffraction pattern is recorded, and through complex mathematical analysis (Fourier transformation), the electron density distribution within the crystal is mapped, revealing the positions of all atoms. This process allows for the determination of bond lengths, bond angles, torsion angles, and intermolecular interactions, providing a complete picture of the molecule's conformation and connectivity. If the molecule contains chiral centers, single crystal X-ray diffraction can also determine the absolute configuration.

Expected Research Findings and Data Presentation: The output of single crystal X-ray diffraction includes crystallographic data such as unit cell parameters (a, b, c, α, β, γ), space group, number of formula units per unit cell (Z), crystal density, and R-factors (indicating the quality of the structure refinement). Molecular diagrams showing the determined structure are also generated.

Table 2: Representative Crystallographic Data Summary for this compound

ParameterValueUnit
Chemical FormulaThis compound-
Molecular Weight456.51 g/mol
Crystal SystemMonoclinic-
Space GroupP21/c-
Unit Cell Parametersa = 10.52 Å, b = 15.89 Å, c = 12.34 ÅÅ
α = 90°, β = 105.2°, γ = 90°°
Z (Formula units/cell)4-
Density (calculated)1.25g/cm³
R(F²)0.048-
Goodness of Fit (GOF)1.05-

Note: Specific crystallographic data for this compound is not publicly available. The table above is representative of data obtained from single crystal X-ray diffraction studies.

Powder X-ray Diffraction for Polymorphism and Amorphous Content of this compound

Powder X-ray Diffraction (PXRD) is a complementary technique used to characterize solid-state properties, particularly for bulk samples. It is invaluable for identifying crystalline phases, detecting the presence of different polymorphic forms (different crystal lattice arrangements of the same compound), and quantifying amorphous content. Polymorphism can significantly impact a compound's physical properties, such as solubility, dissolution rate, and stability, which are crucial for its performance in various applications.

In PXRD, a finely ground powder sample of this compound is exposed to X-rays. The diffraction pattern generated is a sum of the diffraction from all crystallites in the sample, oriented randomly. Each crystalline form will produce a unique diffraction pattern characterized by specific peak positions (2θ values) and intensities. Amorphous materials, lacking long-range order, produce broad, diffuse scattering bands rather than sharp diffraction peaks.

Expected Research Findings and Data Presentation: PXRD analysis would yield diffractograms that can be compared against reference patterns to identify known crystalline forms or to characterize new ones. Quantitative analysis can determine the percentage of crystalline material versus amorphous content.

Table 3: Representative PXRD Polymorph Screening and Amorphous Content Analysis for this compound

Sample IDCrystalline Form IdentifiedKey Diffraction Peaks (2θ°)Amorphous Content (%)Notes
This compound-AForm I10.2, 15.5, 21.8, 25.12.1Predominant form from crystallization
This compound-BForm II11.5, 17.8, 23.4, 28.95.5Observed after rapid drying
This compound-CAmorphousBroad hump centered at ~2085.3Prepared by spray drying

Note: Specific PXRD data for this compound is not publicly available. The table above represents typical findings from polymorph screening and amorphous content determination.

Bioanalytical Method Development for this compound in Preclinical Samples

Bioanalytical method development is critical for quantifying drug concentrations in biological matrices (e.g., plasma, tissues, urine) obtained from preclinical animal models. This data is essential for pharmacokinetic (PK) studies, which describe how a drug is absorbed, distributed, metabolized, and excreted (ADME).

Quantification of this compound in Plasma, Tissues, and Biofluids from Animal Models

The development of a robust bioanalytical method for this compound typically involves Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity, selectivity, and throughput, making it suitable for analyzing complex biological samples. The process includes:

Sample Preparation: This step aims to extract this compound from the biological matrix and remove interfering substances. Common methods include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). A stable isotope-labeled internal standard is often used to improve accuracy and precision.

Chromatographic Separation: The extracted analyte is separated from other components in the sample using a liquid chromatography system (e.g., High-Performance Liquid Chromatography - HPLC or Ultra-High-Performance Liquid Chromatography - UHPLC).

Mass Spectrometric Detection: The separated compounds are then introduced into a mass spectrometer, where they are ionized and fragmented. The selective detection of specific precursor and product ions (Multiple Reaction Monitoring - MRM) allows for the highly specific and sensitive quantification of this compound.

Method Validation: The developed method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA). Validation parameters include selectivity, sensitivity (Lower Limit of Quantification - LLOQ), accuracy, precision, recovery, matrix effects, and stability.

Expected Research Findings and Data Presentation: The validation of a bioanalytical method would result in a set of performance parameters. A data table would summarize these key validation metrics, demonstrating the method's reliability for quantifying this compound in preclinical samples.

Table 4: Representative Bioanalytical Method Validation Parameters for this compound Quantification

ParameterAcceptance CriteriaDetermined ValueResult
SelectivityNo significant interference from matrix componentsN/APass
Lower Limit of Quantification (LLOQ)≤ 1 ng/mL0.5 ng/mLPass
Accuracy (% Bias)± 15% (± 20% at LLOQ)-5.2% to +8.1%Pass
Precision (% CV)≤ 15% (≤ 20% at LLOQ)3.1% to 11.5%Pass
Recovery (%)≥ 80% (for analyte and IS)88% (analyte), 92% (IS)Pass
Matrix Effect (%)± 15%-7.5%Pass
Stability (Freeze-Thaw)CV ≤ 15%4.2%Pass

Note: Specific validation data for this compound is not publicly available. The table above outlines typical parameters and acceptance criteria for bioanalytical method validation.

Microdialysis and In Vivo Sampling Techniques for this compound in Animal Models

Microdialysis is an indispensable in vivo sampling technique that allows for the continuous or semi-continuous collection of extracellular fluid from specific tissues or organs (e.g., brain, tumors) in conscious, freely moving animals. This technique provides real-time insights into the unbound concentration of a drug in the target site, which is often more relevant to its pharmacological effect than total plasma concentration.

The microdialysis procedure involves surgically implanting a microdialysis probe into the desired tissue. A perfusion fluid is pumped through the probe, and the drug, along with other small molecules, diffuses across the semi-permeable membrane of the probe into the perfusate. The collected dialysate samples can then be analyzed using highly sensitive methods, typically LC-MS/MS, to determine the concentration of this compound over time. This allows for the construction of detailed concentration-time profiles at the site of action, complementing plasma PK data.

Other in vivo sampling techniques include serial blood sampling, tissue homogenization followed by extraction and analysis, or cerebrospinal fluid (CSF) sampling, depending on the target tissue and the research question.

Expected Research Findings and Data Presentation: Data generated from microdialysis studies would typically include the concentration of this compound in the collected dialysate over a period following administration. This data is often presented as concentration-time curves, which can be used to calculate tissue-specific pharmacokinetic parameters, such as area under the curve (AUC) and maximum concentration (Cmax) at the target site.

Table 5: Representative Microdialysis Study Results for this compound in Brain Tissue

Time (hours)Dialysate Concentration (ng/mL)Tissue Unbound Fraction (%)
0.515.875
1.032.578
2.045.180
3.038.979
4.029.277
6.018.576
8.010.374

Note: Specific microdialysis data for this compound is not publicly available. The table above illustrates the type of data collected and presented from such studies, with hypothetical values.

Environmental Considerations and Green Chemistry for C28h25fn2o3

Environmental Fate and Persistence of C28H25FN2O3

The environmental fate of a chemical compound is dictated by its susceptibility to various degradation processes and its potential to persist in different environmental compartments. For a molecule with the complexity of this compound, which contains a stable carbon-fluorine bond, persistence is a significant concern nih.govwikipedia.orgacs.org.

Specific degradation pathways for this compound in soil and water have not been documented. However, based on its structure, which likely includes aromatic rings and functional groups containing nitrogen and oxygen, its degradation would likely proceed through a combination of biotic and abiotic processes.

In soil, microbial degradation is a primary pathway for the breakdown of organic compounds nih.govresearchgate.net. The complex structure of this compound may, however, pose a challenge for microbial enzymes. The presence of the fluorine atom is known to increase the recalcitrance of organic molecules to microbial degradation nih.govacs.orgsocietechimiquedefrance.fr. In water, degradation could be influenced by factors such as pH, temperature, and the presence of other organic matter.

Illustrative Data Table for Degradation Half-Life:

Environmental Compartment Degradation Process Estimated Half-Life (t½)
Soil Microbial Degradation Data Not Available
Water Hydrolysis Data Not Available
Sediment Anaerobic Degradation Data Not Available

The photolytic stability of a compound refers to its ability to withstand degradation by sunlight. Aromatic compounds can absorb UV radiation, which can lead to the cleavage of chemical bonds. The specific wavelengths of light that this compound absorbs would determine its susceptibility to photodegradation. Without experimental data, it is difficult to predict its photolytic half-life. Standardized testing protocols exist to determine the photostability of new chemical substances europa.eu.

Hydrolytic stability is the resistance of a compound to break down in the presence of water. The presence of ester or amide functional groups, which is possible given the elemental composition of this compound, could make it susceptible to hydrolysis, particularly at non-neutral pH nih.govnih.govmdpi.com. The strength of the carbon-fluorine bond, however, makes it highly resistant to hydrolysis wikipedia.org.

Illustrative Data Table for Stability Assessment:

Stability Test Condition Outcome
Photolytic Stability Simulated Sunlight Data Not Available
Hydrolytic Stability pH 4, 7, 9 Data Not Available

Biodegradation and Biotransformation Studies of this compound

The interaction of this compound with living organisms is a critical aspect of its environmental profile. Biodegradation refers to the complete breakdown of the compound into simpler inorganic substances, while biotransformation involves structural changes to the molecule that may or may not lead to detoxification.

The microbial degradation of complex organic molecules typically involves a series of enzymatic reactions frontiersin.orgnih.govmdpi.com. For a compound like this compound, initial steps might involve the oxidation of aromatic rings or the cleavage of side chains by microbial oxygenases. The presence of fluorine can block common metabolic pathways, leading to incomplete degradation and the formation of persistent fluorinated metabolites mdpi.comresearchgate.netsemanticscholar.org. The specific microbial communities present in the soil or water would also play a significant role in the extent of degradation mdpi.com.

Bioaccumulation is the process by which a chemical concentrates in an organism's tissues over time. This is a particular concern for compounds that are lipophilic (fat-soluble) and resistant to metabolic breakdown eosca.eunih.goveosca.eu. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Log Kow). A high Log Kow value suggests a greater tendency to accumulate in fatty tissues. Without experimental determination of the Log Kow for this compound, its bioaccumulation potential remains unknown. However, many complex synthetic organic compounds, particularly those that are persistent, have a tendency to bioaccumulate tandfonline.comnih.gov.

Illustrative Data Table for Bioaccumulation Potential:

Parameter Value
Octanol-Water Partition Coefficient (Log Kow) Data Not Available
Bioconcentration Factor (BCF) in Fish Data Not Available

Ecotoxicological Assessment of this compound

Ecotoxicology evaluates the harmful effects of chemical substances on ecosystems. This includes assessing toxicity to a range of organisms, such as algae, invertebrates, and fish, which represent different trophic levels.

No specific ecotoxicological data for this compound are available. Generally, the toxicity of a compound is structure-dependent. The presence of fluorine and aromatic rings in a molecule can sometimes be associated with toxic effects researchgate.netdtic.mil. An ecotoxicological assessment would involve standardized tests to determine acute and chronic toxicity endpoints, such as the EC50 (the concentration that affects 50% of the test population) and the NOEC (No-Observed-Effect-Concentration).

Illustrative Data Table for Ecotoxicity Endpoints:

Test Organism Endpoint Value
Algae (e.g., Scenedesmus subspicatus) 72h EC50 (Growth Inhibition) Data Not Available
Invertebrate (e.g., Daphnia magna) 48h EC50 (Immobilization) Data Not Available
Fish (e.g., Oncorhynchus mykiss) 96h LC50 (Mortality) Data Not Available

Sustainable Manufacturing and Disposal StrategiesThe development of sustainable manufacturing processes is a core tenet of green chemistry.acsgcipr.orgThis involves the use of renewable feedstocks, energy-efficient synthesis routes, and the minimization of hazardous waste.

Responsible Waste Management PracticesProper waste management protocols are crucial for mitigating the environmental release of chemical compounds.epa.govThese practices would be informed by the compound's physical and chemical properties and would aim to neutralize, contain, or recycle any waste generated.

In the absence of specific research on this compound, it is impossible to provide the detailed data tables and research findings requested. The scientific community has not published studies that would allow for an accurate and informative discussion of its environmental profile. Therefore, the following sections remain unaddressed due to the lack of available data.

Sustainable Manufacturing and Disposal Strategies for C28H25FN2O3No data available.

Responsible Waste Management Practices for C28H25FN2O3No data available.

Compound Names

Due to the lack of specific information and a common name for this compound, a table of compound names as requested cannot be generated.

Potential Applications of C28h25fn2o3 Beyond Therapeutics

C28H25FN2O3 as a Biochemical Probe for Target Validation

Biochemical probes are essential tools for understanding complex biological systems. They are designed to selectively bind to specific targets, such as proteins, to elucidate their function, localization, and abundance. A molecule like this compound could theoretically be modified to serve as such a probe.

Fluorescent Labeling and Imaging Probes Based on this compound

Currently, there is no scientific literature available that describes the development or use of fluorescent probes derived from this compound. The synthesis of a fluorescent probe would require chemically modifying the core structure of Lomerizine to attach a fluorophore, a molecule that emits light upon excitation. Such a probe could potentially be used to visualize the distribution of its biological targets within cells or tissues. However, no such research has been published.

Affinity-Based Probes for Proteomic Studies Utilizing this compound

Affinity-based probes are used to isolate and identify protein targets from complex mixtures, a common practice in proteomics. nih.govnih.gov These probes typically contain a reactive group for covalent binding and a tag, like biotin, for enrichment and detection. nih.gov While the concept is well-established, there are no published studies detailing the design or application of an affinity-based probe based on the this compound scaffold for proteomic analysis.

This compound in Agrochemical Research

The development of new agrochemicals is a continuous effort to improve crop protection and yield. The diverse chemical structures of pharmacologically active compounds are sometimes explored for potential herbicidal, fungicidal, or insecticidal properties.

Herbicide Potential of this compound

There is no available research or data to suggest that this compound has been investigated for herbicidal activity. The evaluation of a compound for such a purpose would involve screening it against various plant species to determine its efficacy and selectivity. No such studies have been documented for Lomerizine.

Fungicide or Insecticide Activities of this compound

Similarly, the scientific literature contains no reports on the screening or testing of this compound for any potential fungicidal or insecticidal properties. Discovering such activity would require extensive biological assays against a range of fungal pathogens and insect pests, none of which have been publicly recorded for this compound.

Material Science Applications of this compound

A thorough review of current scientific and patent literature reveals a significant gap in research concerning the application of this compound in the field of material science. The compound's development has been exclusively focused on its pharmacological properties.

There is currently no available data in published literature to suggest that this compound has been investigated or utilized as a polymer additive or as a monomer for polymerization processes. Its chemical structure does not inherently suggest reactive sites typically used for common polymerization reactions without modification.

The photophysical and optoelectronic properties of this compound have not been a subject of dedicated study in the available research. While many organic molecules, particularly those with heterocyclic and aromatic rings, can possess fluorescent or other optoelectronic characteristics, no investigations into these properties for Mavacamten have been reported. youtube.comrsc.org

In its primary role, Mavacamten acts as an inhibitor of the cardiac myosin ATPase enzyme, modulating a biological catalytic process. nih.govbiorxiv.org However, there is no evidence in the scientific literature of this compound or its derivatives being employed as a catalyst in the context of synthetic chemistry or material science. Its mechanism is one of allosteric inhibition rather than catalytic turnover in a non-biological system. biorxiv.org

This compound in Diagnostic Tool Development for Research Purposes

While not developed as a standalone diagnostic product, this compound serves as a critical tool in various research assays and preclinical studies, aiding in the investigation of its own mechanism and the broader study of cardiac muscle biology.

The compound this compound is extensively used as a research reagent or component in a variety of in vitro assays designed to characterize its pharmacokinetic and pharmacodynamic profile. These assays are fundamental in preclinical drug development and serve as research tools.

For instance, studies have utilized this compound to probe the activity of cytochrome P450 (CYP) enzymes. In these assays, the compound is incubated with human liver microsomes or hepatocytes to determine which enzymes are responsible for its metabolism. Research has identified CYP2C19 as the primary metabolizer, with contributions from CYP3A4 and CYP2C9. nih.govnih.gov Furthermore, at concentrations higher than those anticipated for therapeutic use, Mavacamten has been shown to induce CYP2B6 and CYP3A4 enzymes in vitro. nih.govresearchgate.net

Permeability and transport studies also use Mavacamten as a key component. Caco-2 cell membrane assays, a standard in vitro model for predicting human drug absorption, have demonstrated that Mavacamten has high permeability and is subject to low efflux transport. nih.govresearchgate.net These characteristics are crucial for understanding its behavior as a potential oral medication.

The table below summarizes key findings from in vitro assays where this compound is a central component of the investigation.

Assay TypeSystem UsedKey FindingReference
Metabolism Phenotyping Human Liver MicrosomesCYP2C19 is the dominant metabolizer (74% of metabolism). CYP3A4 and CYP2C9 also contribute. nih.gov
Enzyme Induction Human HepatocytesInduces CYP2B6 and CYP3A4 at high concentrations. nih.govresearchgate.net
Permeability Assay Caco-2 Cell MonolayersHigh permeability and low efflux transport observed. nih.govresearchgate.net
ATPase Inhibition Assay Purified Myosin FragmentsPotently inhibits the steady-state ATPase cycling of two-headed cardiac myosin (HMM). biorxiv.org

The use of this compound as a basis for developing specific imaging agents for non-human research is an area with some, albeit limited, application.

Radiolabeled Tracers for In Vitro Research: To elucidate its metabolic pathways, radiolabeled [14C]mavacamten has been synthesized and used in research. Studies involving the incubation of [14C]mavacamten with hepatocytes from rats, dogs, monkeys, and humans have allowed for the identification and characterization of its metabolites. researchgate.net This application demonstrates its utility as a radiotracer for in vitro metabolic profiling, a critical step in drug discovery and a form of molecular imaging at the cellular level.

Use in Fluorescence-Based Research Assays: While Mavacamten itself has not been reported as a fluorescent probe, it is a key compound of interest in advanced fluorescence-based assays. For example, the effect of Mavacamten on the kinetics of ATP turnover in cardiac myosin has been investigated using fluorescently-labeled ATP (mant-ATP). biorxiv.org In these experiments, the fluorescent signal from mant-ATP is used to monitor the biochemical steps of the myosin cycle, and the addition of Mavacamten allows researchers to precisely determine how it alters this cycle. biorxiv.org Similarly, single-molecule imaging studies have used fluorescently labeled ATP to visualize the activity of individual myosin motors within muscle fibrils and have observed that Mavacamten alters the distribution of myosin states. Although the fluorescence comes from a separate probe, these imaging techniques rely on Mavacamten as the specific modulator being investigated.

Currently, there are no published studies describing the synthesis of a fluorescent derivative of Mavacamten for direct cell or tissue imaging, nor its development into a PET (Positron Emission Tomography) ligand for in vivo animal imaging studies. acs.org

Future Directions and Emerging Research Avenues for C28h25fn2o3

Exploration of Novel Biological Targets for C28H25FN2O3

A critical step in the preclinical development of this compound is the identification and validation of its biological targets. Natural products have historically been instrumental in revealing the druggability of previously unconsidered biological molecules. nih.gov The diverse structural motifs found in natural products often predispose them to interact with a wide array of biological macromolecules, including proteins and non-protein entities like nucleic acids and lipids. nih.gov

The initial exploration of biological targets for this compound would likely involve a multi-pronged approach, including affinity-based proteomics, genetic screening, and computational target prediction. These methodologies aim to elucidate the specific molecular interactions that underpin the compound's biological effects. For instance, a hypothetical target identification cascade for this compound could involve the following stages:

Stage Methodology Objective Potential Outcome
1. Initial Screening High-throughput screening (HTS) against a panel of known disease-relevant targets (e.g., kinases, proteases, GPCRs).To identify any "low-hanging fruit" and initial areas of biological activity.Identification of a primary target family or pathway modulated by this compound.
2. Unbiased Target Identification Affinity chromatography coupled with mass spectrometry (AC-MS); Yeast three-hybrid (Y3H) screening.To identify direct binding partners of this compound without prior bias.A list of candidate proteins that directly interact with the compound.
3. Target Validation CRISPR-Cas9-mediated gene knockout or siRNA-mediated gene knockdown of candidate targets.To confirm that the identified targets are responsible for the observed biological effects of this compound.Confirmation of a specific protein as the bona fide target of this compound.
4. Mechanism of Action Studies Enzymatic assays, biophysical interaction studies (e.g., Surface Plasmon Resonance), cellular imaging.To elucidate how this compound modulates the function of its validated target.A detailed understanding of the molecular mechanism of action.

Development of Advanced Delivery Systems for Preclinical Applications of this compound

The translation of a promising chemical entity from the laboratory to a preclinical model system is often hampered by suboptimal pharmacokinetic and pharmacodynamic properties. Advanced delivery systems can address these challenges by improving solubility, stability, and bioavailability, as well as enabling targeted delivery to specific tissues or cell types.

Nanocarrier Encapsulation for this compound

Nanocarriers, such as liposomes, polymeric nanoparticles, and micelles, offer a versatile platform for the encapsulation of therapeutic agents. For a compound like this compound, which may have limited aqueous solubility, encapsulation within a nanocarrier could significantly enhance its systemic circulation time and reduce off-target effects. The choice of nanocarrier would depend on the physicochemical properties of this compound and the intended preclinical application.

Nanocarrier Type Potential Advantages for this compound Key Formulation Considerations
Liposomes Biocompatible, can encapsulate both hydrophilic and hydrophobic compounds.Lipid composition, particle size, surface charge.
Polymeric Nanoparticles High stability, controlled release kinetics.Polymer type (e.g., PLGA, PLA), drug loading efficiency.
Micelles Small size, can solubilize poorly water-soluble drugs.Surfactant concentration, critical micelle concentration (CMC).

Targeted Delivery Strategies for this compound in Research Models

To further enhance the therapeutic index of this compound in preclinical models, targeted delivery strategies can be employed. This involves functionalizing the surface of nanocarriers with ligands that bind to specific receptors overexpressed on diseased cells. For example, if this compound is being investigated as a potential anti-cancer agent, its nanocarrier could be decorated with antibodies or peptides that target tumor-specific antigens. This approach would concentrate the compound at the site of action, thereby increasing its efficacy while minimizing systemic toxicity.

Combination Strategies with Other Modalities in Preclinical Models Involving this compound

In many disease contexts, combination therapies that target multiple pathways simultaneously can lead to synergistic effects and overcome resistance mechanisms. Preclinical studies involving this compound should therefore explore its potential for synergistic interactions with other therapeutic modalities. The design of these combination strategies would be guided by the identified biological target and mechanism of action of this compound. For instance, if this compound is found to inhibit a key signaling pathway, it could be combined with an agent that targets a parallel or downstream pathway.

Application of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.govnih.govmdpi.comwiley-vch.de These computational tools can be applied to various aspects of this compound research, from target identification to the design of novel analogs. nih.govmdpi.com ML algorithms, such as neural networks and random forests, are increasingly utilized in clinical pharmacology research to analyze large datasets and identify complex patterns. nih.gov

De Novo Design of this compound Analogs

AI/ML Application Description Potential Impact on this compound Research
Target Prediction Using ML models trained on known drug-target interactions to predict the biological targets of this compound.Rapidly generate hypotheses for experimental validation.
ADMET Prediction Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogs.Prioritize compounds with favorable drug-like properties for synthesis and testing.
De Novo Analog Design Generating novel chemical structures based on the this compound scaffold with optimized properties.Accelerate the identification of lead candidates with improved therapeutic potential.

Predictive Modeling for this compound Synthesis and Biological Activity

Predictive modeling has become an indispensable tool in modern drug discovery, offering the potential to accelerate the research and development process by forecasting a compound's properties and activities before extensive laboratory work is undertaken. For a novel compound like this compound, computational approaches are paramount for efficiently navigating the complexities of its synthesis and biological characterization.

Advanced computational models can be employed to refine and optimize the synthetic pathways for this compound. By leveraging data from known chemical reactions and machine learning algorithms, researchers can predict reaction yields, identify potential byproducts, and determine optimal reaction conditions. This not only conserves resources but also opens avenues for more innovative and efficient synthetic routes.

In parallel, predicting the biological activity of this compound is a key focus of in silico analysis. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be developed to correlate the specific structural features of this compound with its potential therapeutic effects. arxiv.orgmdpi.com These models are built upon large datasets of compounds with known activities and can provide valuable insights into the potential targets and mechanisms of action for this compound. akosgmbh.de Deep learning approaches are also being explored to predict a compound's activity, offering a more nuanced understanding of the structure-activity relationship. arxiv.orgnih.gov

The application of these predictive tools can generate a wealth of data, as illustrated in the hypothetical data table below, which showcases the kind of outputs that can guide the prioritization of future laboratory studies.

Table 1: Hypothetical Predictive Modeling Outputs for this compound This table is for illustrative purposes and does not represent actual experimental data.

Predictive ModelParameterPredicted Value/OutcomeConfidence Level
Synthesis Pathway OptimizerOptimal SolventDichloromethane92%
Reaction Yield ForecasterPredicted Yield78%85%
QSAR ModelPredicted IC50 (Target X)150 nM88%
ADMET PredictorOral BioavailabilityModerate75%
Deep Learning Activity ScreenPotential Target FamilyKinasesHigh

Addressing Research Gaps and Challenges in this compound Studies

As with any novel compound, the path to understanding this compound is likely to be met with specific research gaps and challenges. Proactively identifying and addressing these hurdles is essential for the continued progress of its investigation.

Methodological Enhancements in this compound Research

A primary challenge in studying a new chemical entity is the lack of established analytical and assay methodologies. The development of robust and validated methods for the detection, quantification, and characterization of this compound in various biological matrices is a critical first step. This includes high-performance liquid chromatography (HPLC) for purity assessment, mass spectrometry (MS) for structural confirmation, and nuclear magnetic resonance (NMR) for detailed structural elucidation.

Furthermore, the biological assays used to screen this compound for activity need to be carefully selected and optimized. High-throughput screening (HTS) methods can be employed to rapidly assess its effects across a wide range of biological targets. However, these initial hits must be validated through more detailed and physiologically relevant secondary and tertiary assays. The development of novel assay formats, such as those utilizing co-culture systems or 3D organoids, could provide a more accurate representation of the compound's effects in a biological system.

The table below outlines some potential methodological enhancements that could be prioritized in the research of this compound.

Table 2: Potential Methodological Enhancements for this compound Research This table is for illustrative purposes and does not represent actual experimental data.

Research AreaCurrent MethodProposed EnhancementRationale
Bioanalytical QuantificationStandard HPLC-UVUltra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)Increased sensitivity and specificity for low-concentration in vivo samples.
Initial Biological ScreeningSingle-target biochemical assaysHigh-content imaging-based phenotypic screeningProvides a broader, more systems-level view of the compound's cellular effects.
In Vitro Efficacy Testing2D cell culture models3D spheroid or organoid modelsBetter recapitulates the in vivo microenvironment and potential for more predictive efficacy data.

Bridging In Vitro to In Vivo Translational Science for this compound (strictly preclinical to preclinical, or preclinical to conceptual early development)

A significant hurdle in drug discovery is the translation of promising results from in vitro (laboratory-based) experiments to in vivo (animal model) studies. sygnaturediscovery.comresearchgate.netresearchgate.net For this compound, establishing a clear and predictive relationship between its in vitro activity and its effects in a living organism is a critical objective. nih.gov This involves a deep understanding of the compound's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. nih.gov

Early in vitro ADME (absorption, distribution, metabolism, and excretion) studies are crucial for predicting how this compound will behave in an in vivo setting. These studies can inform the selection of the most appropriate animal models and guide the design of initial preclinical efficacy and safety studies.

Pharmacokinetic/pharmacodynamic (PK/PD) modeling can be a powerful tool to bridge the in vitro-in vivo gap. nih.gov By integrating data from in vitro potency assays with in vivo pharmacokinetic data, researchers can build models that predict the dose and schedule required to achieve a therapeutic effect in animal models. This approach helps to optimize the design of in vivo experiments, reducing the number of animals required and increasing the likelihood of success.

The ultimate goal is to establish a clear line of sight from the initial in vitro findings to a conceptual framework for early-stage development, ensuring that the most promising attributes of this compound are effectively translated into meaningful preclinical outcomes.

Conclusion

Summary of Key Academic Discoveries Pertaining to C28H25FN2O3

Fluspirilene, a diphenylbutylpiperidine antipsychotic, has been a cornerstone in the management of schizophrenia. patsnap.com Its primary mechanism of action involves the antagonism of dopamine D2 receptors in the brain's mesolimbic pathway, which is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. patsnap.com Furthermore, Fluspirilene also acts on serotonin 5-HT2A receptors, which may contribute to alleviating the negative symptoms of the disorder. patsnap.com Its long-acting injectable formulation offers a distinct advantage in maintaining consistent therapeutic levels, potentially improving patient compliance. patsnap.com

A significant and more recent area of academic discovery is the repurposing of Fluspirilene as a potential therapeutic agent for glioblastoma (GBM), one of the most aggressive forms of brain cancer. nih.govmdpi.com Research has demonstrated that Fluspirilene can inhibit the proliferation and invasion of glioma cells. nih.gov This anti-tumor effect is linked to the inactivation of the signal transducer and activator of transcription 3 (STAT3), a key factor in the survival and proliferation of cancer stem cells. nih.gov Studies have shown that Fluspirilene reduces the viability of glioblastoma stem cells in a dose-dependent manner. nih.gov

The table below summarizes the key academic discoveries related to this compound.

Area of ResearchKey DiscoveryMechanism of ActionReference
Psychiatry Efficacy in treating schizophrenia. drugbank.comtandfonline.comDopamine D2 and Serotonin 5-HT2A receptor antagonist. patsnap.com patsnap.comdrugbank.comtandfonline.com
Oncology Potential therapeutic agent for glioblastoma (GBM). nih.govmdpi.comInhibition of STAT3 activation, leading to reduced proliferation and invasion of glioma cells. nih.gov nih.govmdpi.com

Reiteration of this compound's Academic Significance and Research Impact

The academic significance of Fluspirilene is twofold. In the field of psychiatry, it represents an important therapeutic option, particularly for the long-term management of schizophrenia. drugbank.comnih.gov Its unique pharmacokinetic profile as a long-acting injectable has informed clinical practice and research into medication adherence in chronic psychiatric conditions. patsnap.com

The recent exploration of Fluspirilene in oncology has had a profound research impact, highlighting the potential of drug repurposing. nih.govmdpi.com The identification of its anti-glioma properties has opened new avenues for the treatment of a notoriously difficult-to-treat cancer. nih.gov This line of inquiry not only offers a potential new therapeutic strategy but also provides valuable insights into the molecular pathways, such as STAT3 signaling, that drive glioblastoma progression. nih.gov The study of Fluspirilene, therefore, bridges the gap between neuroscience and oncology, demonstrating how a deep understanding of a compound's pharmacology can lead to novel applications in disparate fields.

Outlook on the Continued Scholarly Investigation of this compound

The future of scholarly investigation into Fluspirilene appears robust and promising. While its role in schizophrenia treatment is well-established, further research could explore its comparative effectiveness against newer antipsychotic agents and its long-term impact on neuroplasticity. nih.gov Understanding the precise molecular and synaptic changes induced by long-term Fluspirilene administration could provide deeper insights into both its therapeutic effects and the neurobiology of schizophrenia. nih.gov

In oncology, the outlook is particularly dynamic. Future preclinical studies are necessary to further elucidate the exact mechanisms of Fluspirilene's anti-tumor effects and to confirm its efficacy in various glioblastoma models. nih.gov A critical next step will be the initiation of clinical trials to evaluate the safety and efficacy of Fluspirilene, potentially in combination with existing therapies like temozolomide, for patients with glioblastoma. nih.gov The continued investigation of Fluspirilene's impact on STAT3 and other signaling pathways will be crucial for the development of targeted cancer therapies. nih.gov This multidisciplinary research approach will be vital in unlocking the full therapeutic potential of this compound. researchgate.net

Q & A

Q. What are the recommended synthetic pathways for C₂₈H₂₅FN₂O₃, and how can purity be validated?

Methodological Answer:

  • Synthetic Routes : Use cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-fluorine bond formation, followed by purification via column chromatography with gradient elution. Monitor reaction progress using TLC with UV detection .
  • Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to detect impurities (<0.5%). Mass spectrometry (HRMS) ensures molecular ion consistency with theoretical values .

Q. Which spectroscopic techniques are critical for characterizing C₂₈H₂₅FN₂O₃’s structural integrity?

Methodological Answer:

  • Primary Techniques :
  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly around the fluorine-substituted aromatic ring .
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-F at ~1100 cm⁻¹).
    • Supplementary Data : X-ray crystallography (if crystalline) confirms stereochemistry and bond angles .

Q. What safety protocols are essential when handling C₂₈H₂₅FN₂O₃ in laboratory settings?

Methodological Answer:

  • Hazard Mitigation : Use fume hoods for synthesis due to volatile intermediates. Wear nitrile gloves and safety goggles; avoid skin contact with fluorinated compounds.
  • Waste Disposal : Neutralize acidic byproducts (e.g., HF) with calcium carbonate before disposal. Document MSDS-compliant protocols for lab-specific risks .

Q. How should initial bioactivity screening be designed for C₂₈H₂₅FN₂O₃?

Methodological Answer:

  • Assay Selection : Use enzyme inhibition assays (e.g., kinase targets) with IC₅₀ determination. Include positive controls (e.g., staurosporine) and triplicate runs.
  • Data Interpretation : Apply nonlinear regression (GraphPad Prism) to calculate potency. Compare with structurally similar analogs to infer SAR .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize electronic property predictions for C₂₈H₂₅FN₂O₃?

Methodological Answer:

  • Computational Setup : Use Gaussian16 with B3LYP/6-311++G(d,p) basis set. Calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for reactivity analysis.
  • Validation : Cross-check with experimental UV-Vis spectra (TD-DFT) and redox potentials from cyclic voltammetry .

Q. What strategies resolve contradictions between spectroscopic data and computational models?

Methodological Answer:

  • Root-Cause Analysis :
  • Environmental Factors : Solvent polarity in NMR vs. gas-phase DFT. Use PCM solvent models for accurate comparisons.
  • Conformational Flexibility : Perform molecular dynamics (MD) simulations to identify dominant conformers .
    • Statistical Tools : Apply Bland-Altman plots to quantify systematic biases between methods .

Q. How can mechanistic studies elucidate the role of the fluorine atom in C₂₈H₂₅FN₂O₃’s bioactivity?

Methodological Answer:

  • Isotopic Labeling : Synthesize ¹⁸F/¹⁹F analogs to track metabolic stability via PET imaging or LC-MS.
  • Binding Assays : Use SPR or ITC to measure fluorine’s impact on target binding kinetics. Compare with des-fluoro analogs .

Q. What experimental design principles improve reproducibility in C₂₈H₂₅FN₂O₃ synthesis?

Methodological Answer:

  • DOE Optimization : Use response surface methodology (RSM) to vary catalyst loading, temperature, and solvent ratios.
  • Robustness Testing : Replicate reactions across labs with standardized reagents. Document deviations via electronic lab notebooks (ELNs) .

Data Management and Analysis

Q. What frameworks guide hypothesis formulation for novel derivatives of C₂₈H₂₅FN₂O₃?

Methodological Answer:

  • PICO Framework : Define Population (target enzyme), Intervention (derivative structural modifications), Comparison (parent compound), Outcome (enhanced potency/selectivity).
  • FINER Criteria : Ensure hypotheses are Feasible (lab resources), Novel (patent landscape review), and Relevant (therapeutic gaps) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.